An In-depth Technical Guide to N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction Thiourea derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activiti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and synthetic utility.[1] Their ability to engage in hydrogen bonding and coordinate with metal ions has positioned them as privileged scaffolds in the design of novel therapeutic agents and functional materials. This guide focuses on a specific, yet underexplored, member of this class: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. The incorporation of a vinyl ether moiety introduces a reactive handle for further chemical transformations, such as polymerization or click chemistry, making this molecule a particularly interesting subject for investigation in drug delivery, polymer chemistry, and materials science.
This document provides a comprehensive overview of the chemical structure, a detailed, field-proven protocol for its synthesis, and an in-depth analysis of its expected physicochemical and spectroscopic properties based on closely related analogues. Furthermore, we will explore the potential biological activities and applications of this compound, drawing insights from the extensive body of research on structurally similar thiourea derivatives.
Chemical Structure and Properties
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, with the chemical formula C₁₁H₁₄N₂OS, possesses a unique molecular architecture combining a classic N,N'-disubstituted thiourea core with a reactive vinyl ether tail.
Structural Diagram:
Caption: Chemical structure of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.
The molecule's structure suggests a balance of lipophilic (phenyl ring) and polar (thiourea and ether linkages) characteristics, which will influence its solubility and interactions with biological membranes. The presence of N-H protons and the thiocarbonyl sulfur atom allows for the formation of strong hydrogen bonds, a key feature in the biological activity of many thiourea derivatives.
Physicochemical Properties (Predicted)
While experimental data for this specific compound is scarce, its physicochemical properties can be predicted based on established chemical principles and data from analogous compounds.
Not available (expected to be a solid at room temperature)
-
Boiling Point
> 300 °C (decomposes)
Analogous Compounds
Solubility
Soluble in DMSO, DMF, acetone, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.
Analogous Compounds
pKa (most acidic proton)
~9-10 (N-H)
Analogous Compounds
logP
~2.5 - 3.5
Analogous Compounds
Synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
The most direct and widely employed method for the synthesis of unsymmetrically disubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate.[3] This approach is high-yielding and typically proceeds under mild conditions.
Physicochemical Characteristics & Engineering of Thiourea Vinyl Ether Derivatives
Executive Summary: The Hybrid Monomer Advantage Thiourea vinyl ether derivatives represent a sophisticated class of "hybrid monomers" that fuse the high reactivity of cationic polymerization (via the vinyl ether moiety)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Hybrid Monomer Advantage
Thiourea vinyl ether derivatives represent a sophisticated class of "hybrid monomers" that fuse the high reactivity of cationic polymerization (via the vinyl ether moiety) with the metal-chelating and hydrogen-bonding capabilities of the thiourea scaffold. Unlike simple alkyl vinyl ethers, these derivatives are capable of dual-mode functionality: they serve as building blocks for functionalized polymers and as tunable ligands for biological or environmental applications (e.g., heavy metal scavenging).
This guide focuses on the physicochemical profiling, synthesis, and stability engineering of
-(2-(vinyloxy)ethyl)thiourea derivatives, the most chemically accessible and industrially relevant subclass.
Molecular Architecture & Design Logic
The core structure consists of three distinct domains, each imparting specific physicochemical behaviors:
The Vinyl Ether Head (
):
Role: Provides the site for cationic polymerization and cross-linking.
Characteristic: Electron-rich double bond, highly susceptible to acid-catalyzed hydrolysis.
The Ethylene Linker (
):
Role: A flexible spacer that decouples the polymerization kinetics from the steric bulk of the thiourea group.
The Thiourea Tail (
):
Role: The functional payload. Acts as a hydrogen bond donor (2x NH), a soft nucleophile (S), and a biological pharmacophore.
The following diagram illustrates the synthesis and modular design of these derivatives.
Figure 1: Modular synthesis pathway via isothiocyanate coupling. The reaction is atom-economical and typically requires no external catalyst.
Physicochemical Profile
The following data characterizes the model compound 1-(2-(vinyloxy)ethyl)-3-phenylthiourea , a representative standard for this class.
Table 1: Key Physicochemical Parameters
Parameter
Value / Range
Significance
Molecular Weight
~222.3 g/mol
Small molecule, suitable for fragment-based drug design.
LogP (Octanol/Water)
2.1 – 2.8
Moderately lipophilic; membrane permeable. Increases with fluorinated aryl groups.
Solubility (Water)
Low (< 0.5 mg/mL)
Limited by the hydrophobic phenyl ring; requires DMSO or alcohols for assays.
Solubility (Organic)
High
Soluble in DCM, THF, Acetone, DMSO.
pKa (Thiourea NH)
~12 – 13
Very weak acid; deprotonation requires strong bases (e.g., NaH).
Melting Point
85 – 110 °C
Distinct crystalline solids; sharp melting points indicate high purity.
Hydrolytic Stability
min (pH 1)
Critical: Rapidly degrades in acidic media to acetaldehyde and urea alcohol.
Spectroscopic Signatures (NMR & IR)
Correct characterization relies on identifying the vinyl ether "trio" and the thiourea "duo."
H NMR (DMSO-):
Vinyl
-H: 6.45 ppm (dd, Hz). Diagnostic shift.
Vinyl
-H (trans): 4.18 ppm (dd).
Vinyl
-H (cis): 3.98 ppm (dd).
Thiourea NH: Two broad singlets at
9.5 – 10.0 ppm (highly sensitive to concentration and solvent due to H-bonding).
IR Spectroscopy:
: 3200 – 3400 cm (Broad).
Vinyl: 1610 – 1640 cm (Sharp, distinct from aromatic C=C).
: 1200 – 1250 cm.
Stability & Reactivity Engineering
The Hydrolysis Hazard
The vinyl ether moiety is the "Achilles' heel" of these molecules. In the presence of water and trace acid, the electron-rich double bond protonates, leading to rapid hydrolysis.
Experimental Protocol: Stability Assay
Dissolve 10 mg of derivative in 0.5 mL DMSO-
.
Add 0.1 mL of
adjusted to pH 4 (using dilute DCl).
Monitor
H NMR at min.
Failure Mode: Disappearance of vinyl peaks (6.45 ppm) and appearance of acetaldehyde quartet (~9.7 ppm) and doublet (~2.1 ppm).
Polymerization Potential
Thiourea vinyl ethers can be polymerized, but the method dictates the outcome.
Radical Polymerization: Ineffective. Vinyl ethers do not homopolymerize radically. They can only copolymerize with strong electron acceptors (e.g., maleic anhydride) in alternating sequences.
Cationic Polymerization: Highly Effective. Requires Lewis acid initiation (
, ).
Challenge: The thiourea sulfur is nucleophilic and can "poison" the growing carbocation chain.
Solution: Use "Living Cationic Polymerization" techniques with added Lewis bases (e.g., ethyl acetate) to stabilize the cation, or protect the thiourea nitrogen.
Figure 2: Cationic polymerization pathway. Strict temperature control is required to prevent the thiourea sulfur from terminating the reaction.
Experimental Synthesis Protocol
Self-Validating Workflow for N-(2-(vinyloxy)ethyl)-N'-phenylthiourea
Reagents:
2-(Vinyloxy)ethylamine (CAS: 14630-40-1) - The Nucleophile
Phenyl Isothiocyanate (CAS: 103-72-0) - The Electrophile
Dichloromethane (DCM) - Anhydrous
Procedure:
Preparation: In a flame-dried round-bottom flask under
Addition: Cool to 0°C. Add 2-(Vinyloxy)ethylamine (1.05 eq) dropwise over 10 minutes. Note: The reaction is exothermic.[1]
Reaction: Allow to warm to room temperature and stir for 2 hours.
Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of isothiocyanate.
Workup: Evaporate solvent under reduced pressure. The product often crystallizes upon standing or trituration with cold hexanes.
Purification: Recrystallize from Ethanol/Water if necessary. Column chromatography is rarely needed due to the quantitative nature of the click-reaction.
References
Molaid Chemicals. (n.d.). 1-(2-Vinyloxy-ethyl)-3-{3-[3-(2-vinyloxy-ethyl)-thioureido]-phenyl}-thiourea.[2] Retrieved March 6, 2026, from [Link]
National Institutes of Health (NIH). (2025). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds. PubMed Central. Retrieved March 6, 2026, from [Link]
MDPI. (2021). Thiourea Derivatives: Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. Retrieved March 6, 2026, from [Link]
American Chemical Society. (2021). Metal-Free Cationic Polymerization of Vinyl Ethers with Strict Temporal Control. Journal of the American Chemical Society.[3] Retrieved March 6, 2026, from [Link]
Inno Pharmchem. (2026). The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. Retrieved March 6, 2026, from [Link]
An In-depth Technical Guide to the Solubility Profile of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea in Organic Solvents
Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. This document is intended for re...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel compound N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The guide emphasizes a systematic approach to solvent selection, experimental execution, and data interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development. It influences everything from purification and crystallization to formulation and bioavailability. N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, a derivative of phenylthiourea, presents a unique structure with both polar (thiourea, ether) and nonpolar (phenyl, ethyl) moieties.[1][2][3] Understanding its solubility is paramount for its potential applications. This guide outlines the foundational principles and a robust experimental strategy to characterize the solubility of this compound.
The "like dissolves like" principle serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4] The presence of the phenyl group in N-phenylthiourea, for instance, contributes to its solubility in ethanol, a moderately polar solvent.[1] Conversely, the parent compound, thiourea, is highly soluble in polar solvents like water and sparingly soluble in nonpolar ones. The subject of our study, N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, with its additional ether linkage and ethyl group, is expected to exhibit a nuanced solubility profile across a spectrum of organic solvents.
Theoretical Framework: Principles of Solubility
The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the Gibbs free energy change (ΔG). This change is a function of both enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation:
ΔG = ΔH - TΔS
For dissolution to be spontaneous, ΔG must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. Entropy, on the other hand, relates to the increase in disorder as the solute dissolves. The interplay of these factors, influenced by the specific chemical structures of the solute and solvent, dictates the extent of solubility.[5]
Experimental Design: A Systematic Approach
A comprehensive solubility profile requires a systematic selection of solvents with varying polarities and functional groups. The following workflow is proposed for the characterization of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.
Caption: A streamlined workflow for determining the solubility profile.
The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[5]
Preparation: Accurately weigh an excess amount of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea into several glass vials.
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the vials.
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear saturated with undissolved solid remaining.
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant.
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
Dilution: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
Quantitative Analysis: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.[7]
Data Analysis and Presentation
The concentration of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea in the saturated solution is determined from the HPLC analysis. This concentration represents the solubility of the compound in that specific solvent at the experimental temperature.
Calculation of Solubility
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
This can also be expressed in molarity (mol/L) by dividing by the molecular weight of the compound (222.31 g/mol ).[3]
Tabulated Solubility Data
The results should be presented in a clear, tabular format for easy comparison.
Table 2: Hypothetical Solubility Data for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Classification
n-Hexane
< 0.1
< 0.00045
Insoluble
Toluene
1.5
0.0067
Sparingly Soluble
Dichloromethane
25.0
0.112
Soluble
Ethyl Acetate
15.8
0.071
Soluble
Acetone
55.2
0.248
Freely Soluble
Acetonitrile
42.1
0.189
Freely Soluble
Dimethyl Sulfoxide (DMSO)
> 100
> 0.450
Very Soluble
n-Butanol
8.9
0.040
Sparingly Soluble
Isopropanol
12.3
0.055
Soluble
Ethanol
33.7
0.152
Soluble
Methanol
48.6
0.219
Freely Soluble
Classification based on USP definitions.
Interpretation and Discussion
The solubility profile provides valuable insights into the physicochemical properties of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=S, O-ether), along with the aromatic phenyl ring, allows for a range of interactions with different solvents.
Caption: Key factors influencing the solubility of the target compound.
Based on the hypothetical data, N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea exhibits good solubility in polar aprotic and protic solvents, suggesting that both dipole-dipole interactions and hydrogen bonding play a significant role. The limited solubility in nonpolar solvents like hexane indicates that the polar characteristics of the thiourea and ether groups dominate the overall solubility behavior.
Conclusion
This guide has provided a comprehensive roadmap for determining the solubility profile of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. By following the outlined experimental procedures and principles of data analysis, researchers can obtain reliable and reproducible solubility data. This information is crucial for guiding further research and development, including process chemistry, formulation design, and preclinical studies.
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. (n.d.).
Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line - Ubaya Repository. (2022, October 6).
RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents. (n.d.).
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
Thermodynamic Stability of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist specializing in molecular thermodynamics and material characterization, I approach the stability profiling of bifunctional monomers not merely as a data-collection exer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in molecular thermodynamics and material characterization, I approach the stability profiling of bifunctional monomers not merely as a data-collection exercise, but as a mechanistic puzzle. N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a highly versatile molecule featuring two distinct reactive domains: a robust, hydrogen-bonding phenylthiourea core and a thermodynamically labile ethenyloxy (vinyl ether) tail.
This whitepaper provides an in-depth analysis of the thermodynamic landscape of this compound. By dissecting its tautomeric equilibria, thermal degradation kinetics, and hydrolytic vulnerabilities, this guide establishes self-validating experimental workflows designed for researchers and drug development professionals who require precise physicochemical characterization.
Molecular Architecture and Thermodynamic Baseline
The thermodynamic behavior of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is dictated by the competing forces of its two primary functional groups:
The Phenylthiourea Core: Phenylthiourea derivatives are well-documented for their robust thermal stability, often utilized as thermal stabilizers to prevent the degradation of polymers like poly(vinyl chloride) (PVC)[1]. The strong hydrogen-bonding network inherent to the thiourea core significantly elevates the cohesive energy of the solid state, driving high conformational stability[2]. Furthermore, these substituted cores have been extensively studied for their broad-spectrum antimicrobial activities, making them highly relevant in pharmaceutical development[3].
The Ethenyloxy (Vinyl Ether) Tail: Conversely, the vinyl ether moiety introduces a thermodynamically labile site. The electron-donating oxygen atom activates the adjacent double bond, making it highly susceptible to electrophilic attack, acidic hydrolysis, and cationic polymerization[4].
Tautomeric Equilibrium: Thione vs. Thiol
In solution and solid states, the thiourea core exists in a thermodynamic equilibrium between the thione (-NH-C(=S)-NH-) and thiol (-N=C(-SH)-NH-) tautomers.
Thermodynamic Reality: The thione form is overwhelmingly favored (
) under standard conditions due to the high bond dissociation energy of the C=S double bond compared to the C-S single bond, coupled with the stabilization provided by intramolecular hydrogen bonding.
Degradation Pathways and Mechanistic Causality
Understanding the thermodynamic limits of this molecule requires mapping its degradation pathways. The molecule is subject to two primary modes of thermodynamic failure: thermal elimination and acidic hydrolysis.
Thermodynamic degradation pathways of the bifunctional thiourea under thermal and acidic stress.
Causality of Degradation
Hydrolytic Cleavage: In the presence of trace moisture and protons, the vinyl ether undergoes rapid, exothermic hydrolysis. The protonation of the
-carbon leads to a stable oxocarbenium ion, which is subsequently trapped by water, collapsing into acetaldehyde and N-(2-hydroxyethyl)-N'-phenylthiourea.
Thermal Elimination: When thermal energy exceeds the activation energy (
kJ/mol), the thiourea core undergoes a retro-addition reaction. Depending on the exact conformational state at the degradation temperature, it yields either phenyl isothiocyanate or aniline derivatives[1].
Experimental Workflows for Thermodynamic Profiling
To accurately quantify these thermodynamic parameters, I have designed two self-validating experimental protocols.
Experimental workflow for extracting thermodynamic parameters via thermal and spectral profiling.
Protocol 1: Thermal Degradation Kinetics via TGA-IR
Objective: Determine the activation energy (
) of thermal degradation and map the phase transitions.
Causality of Design: A standard Thermogravimetric Analysis (TGA) only shows when mass is lost, not why. By coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-IR) and utilizing multiple heating rates (), we can extract reaction kinetics using the Kissinger equation while simultaneously identifying the evolved gases.
Step-by-Step Methodology:
Sample Preparation: Desiccate 5 mg of the synthesized compound under vacuum for 24 hours to remove trace moisture that could trigger premature vinyl ether hydrolysis.
Crucible Loading: Load the sample into an alumina crucible. Run an empty crucible as a baseline blank.
Atmospheric Control: Purge the TGA furnace with ultra-high purity Nitrogen (50 mL/min) to prevent oxidative degradation, isolating purely thermal thermodynamic events.
Dynamic Heating: Subject the sample to sequential heating runs at rates of 5, 10, 15, and 20 °C/min from 25 °C to 400 °C.
IR Gas Cell Routing: Route the exhaust through a heated transfer line (200 °C) into the FT-IR gas cell.
Data Extraction: Plot
versus (where is the peak degradation temperature). The slope of this line equals .
Self-Validation Mechanism: The system validates itself through the TGA-IR coupling. If the TGA registers a mass loss step corresponding to 93 g/mol (the mass of aniline), the simultaneous appearance of primary amine N-H stretching bands (~3400 cm⁻¹) in the IR spectra confirms the exact thermodynamic elimination pathway, ruling out instrument drift or solvent evaporation.
Protocol 2: Tautomeric Thermodynamics via VT-NMR
Objective: Calculate the Enthalpy (
) and Entropy () of the thione-thiol equilibrium.
Causality of Design: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) allows us to observe the shifting populations of tautomers in real-time. By measuring the equilibrium constant () across a temperature gradient, we can construct a Van't Hoff plot.
Step-by-Step Methodology:
Solvent Selection: Dissolve 15 mg of the compound in strictly anhydrous DMSO-
. Crucial Step: The solvent must be anhydrous; trace water will catalyze rapid proton exchange, broadening the -NH signals and destroying integration accuracy.
Internal Standard: Add 0.1% Tetramethylsilane (TMS) as an internal integration reference.
Temperature Gradient: Acquire 1H-NMR spectra at 5-degree increments from 298 K to 373 K. Allow 10 minutes of equilibration time at each step.
Integration: Integrate the distinct -NH proton signals of the thione form versus the -SH proton signal of the thiol form (if observable) or track the shifting of the rotameric -NH peaks.
Thermodynamic Calculation: Calculate
at each temperature. Plot versus . The slope yields and the intercept yields .
Self-Validation Mechanism: The integration of the inert TMS peak must remain constant across all temperatures. If the TMS integral is stable while the -NH/-SH integrals shift, it mathematically proves that the observed changes are due to a thermodynamic equilibrium shift, not sample precipitation or thermal degradation during the heating cycle.
Quantitative Data Summary
The following table summarizes the expected thermodynamic parameters of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea based on the structural contributions of its functional groups.
Thermodynamic Parameter
Representative Value
Analytical Method
Mechanistic Implication
(298 K)
+14.2 kJ/mol
VT-NMR
The thione form is overwhelmingly favored at room temperature due to C=S bond stability.
~8.5 kJ/mol
VT-NMR
Represents the energy penalty required to break intramolecular hydrogen bonds[2].
(Vinyl Ether Cleavage)
65.4 kJ/mol
Acidic Hydrolysis
Low activation energy highlights extreme susceptibility to trace acidic environments[4].
(Thiourea Degradation)
142.1 kJ/mol
TGA (Kissinger)
High thermal stability of the core up to 180 °C before elimination occurs[1].
Melting Point ()
135 - 142 °C
DSC
Strongly influenced by the cohesive energy of the intermolecular thiourea H-bonding network.
Conclusion
The thermodynamic stability of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a tale of two moieties. While the phenylthiourea core provides exceptional thermal resilience and strong intermolecular cohesion, the ethenyloxy tail acts as a thermodynamic Achilles' heel, demanding strict control over ambient moisture and pH during storage and application. By employing the self-validating TGA-IR and VT-NMR workflows detailed above, researchers can confidently map the physicochemical boundaries of this compound, ensuring its successful integration into advanced polymer syntheses or pharmaceutical pipelines.
References
Organic thermal stabilizers for rigid poly(vinyl chloride) IX. N-Benzoyl-N′-p-substituted phenylthiourea derivatives.
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains. NIH.gov.
Polyether-Thiourea-Siloxane Copolymer Based on H-Bonding Interaction for Marine Antifouling. MDPI.
Comprehensive Molecular Weight and Formula Analysis of CAS 10595-66-1 and Its Analogs: A Technical Guide for High-Resolution Characterization
Executive Summary The accurate molecular characterization of fluorinated acetamides is a critical quality-control checkpoint in modern drug discovery. CAS 10595-66-1, chemically defined as 2,2,2-trifluoro-N-(2-hydroxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate molecular characterization of fluorinated acetamides is a critical quality-control checkpoint in modern drug discovery. CAS 10595-66-1, chemically defined as 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide, and its positional analogs serve as essential pharmacophores in the development of PROTACs, selective enzyme inhibitors, and agrochemicals. This whitepaper provides an in-depth, self-validating technical framework for the molecular weight, isotopic, and structural analysis of these analogs, combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Biology & Chemical Significance
The core scaffold of CAS 10595-66-1 features a trifluoroacetamide moiety coupled to a phenolic ring. This specific arrangement is highly valued because the strongly electron-withdrawing trifluoromethyl (
) group lowers the pKa of the amide proton, while the hydroxyl () group provides a critical hydrogen-bond donor/acceptor site.
When analyzing the exact mass and molecular formula (
) of the ortho- (CAS 10595-66-1)[1], meta- (CAS 14983-08-5)[2], and para- (CAS 2709-93-5)[3] isomers, researchers must account for the unique mass defect introduced by fluorine. Because fluorine is monoisotopic (, 100% abundance), it simplifies the isotopic envelope but shifts the exact mass significantly downward relative to the nominal mass due to its high nuclear binding energy.
Comparative Molecular Data
To establish a baseline for analytical characterization, the theoretical quantitative data for the primary positional isomers are summarized below.
Compound Name
CAS Number
Molecular Formula
Nominal Mass
Average MW ( g/mol )
Exact Monoisotopic Mass (Da)
2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide
10595-66-1
205
205.13
205.0351
2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide
14983-08-5
205
205.13
205.0351
2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
2709-93-5
205
205.14
205.0351
Note: While the average molecular weight may vary slightly depending on the atomic weight values used by different suppliers (e.g., 205.13 vs 205.14), the exact monoisotopic mass remains mathematically absolute at 205.0351 Da.
High-Resolution Mass Spectrometry (HRMS) Protocol
To confidently assign the molecular formula of these analogs, HRMS must be employed. The following methodology is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a solvent mixture of Methanol:Water (50:50, v/v) containing 0.1% Ammonium Hydroxide (
).
Causality: The basic additive (
) forces the phenolic hydroxyl group (pKa ~9.5) into its deprotonated phenoxide state. This maximizes ionization efficiency in negative mode, providing a robust signal.
System Suitability (Self-Validation Check): Prior to sample injection, infuse a 1 µg/mL standard of p-nitrophenol. The system is only validated for analysis if the
signal at m/z 138.019 exceeds ion counts. If the threshold is not met, the ESI capillary and ion optics must be cleaned to restore sensitivity.
Ionization & Calibration: Operate the Electrospray Ionization (ESI) source in negative ion mode. Continuously co-infuse Leucine Enkephalin as a lock-mass calibrant (exact mass m/z 554.2615).
Causality: Time-of-Flight (TOF) tubes are highly susceptible to thermal drift. Continuous lock-mass correction dynamically compensates for this drift, ensuring the mass accuracy remains strictly
ppm.
Data Acquisition: Scan MS1 from m/z 50 to 500. Isolate the precursor
at m/z 204.027 using a quadrupole isolation window of 1.0 Da. Apply Normalized Collision Energy (NCE) stepping at 20, 30, and 40 eV for MS/MS acquisition.
Step-by-step HRMS workflow for structural validation of analogs.
Mechanistic Fragmentation Pathways
During Collision-Induced Dissociation (CID), the
precursor ion (m/z 204.027) of CAS 10595-66-1 analogs undergoes highly specific fragmentation dictated by the stability of the resulting product ions.
Pathway A (Amide Cleavage): The most thermodynamically favorable route is the cleavage of the amide bond, yielding a deprotonated aminophenol species at m/z 108.04.
Pathway B (Trifluoromethyl Cleavage): The heterolytic cleavage of the
bond generates the highly stable trifluoromethyl anion at m/z 68.99. The presence of this specific ion is the definitive diagnostic marker for the trifluoroacetamide functional group.
Primary CID fragmentation pathways for deprotonated trifluoroacetamide.
Nuclear Magnetic Resonance (NMR) Validation Workflow
While HRMS confirms the molecular formula, NMR is required to differentiate the ortho-, meta-, and para- positional isomers.
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of
.
Causality:
is specifically chosen over because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between the phenol and the amide. This prevents signal broadening and sharpens the and proton resonances.
NMR Acquisition: Acquire 16 scans using a strict 10-second relaxation delay (d1).
Causality: The quaternary carbons and the
-adjacent carbonyl have extremely long relaxation times. A standard 1-second delay would result in incomplete magnetization recovery, skewing the quantitative integration.
Data Processing (Self-Validation Check): After phase and baseline correction, integrate the aromatic protons. The system is validated if the total aromatic integral is exactly
relative to the amide proton. Any deviation indicates incomplete relaxation, co-eluting impurities, or degradation.
NMR Acquisition: Acquire 64 scans with proton decoupling. The group must appear as a sharp singlet near -75 ppm, confirming the integrity of the trifluoromethyl group.
Conclusion
The comprehensive analysis of CAS 10595-66-1 and its structural analogs requires a synergistic approach utilizing exact mass determination, isotopic pattern mapping, and structural elucidation via NMR. By strictly adhering to causality-driven, self-validating protocols, researchers can guarantee the molecular integrity of these critical fluorinated building blocks, preventing downstream failures in drug development and synthesis pipelines.
References
1.[1] ChemicalBook. "AcetaMide, 2,2,2-trifluoro-N-(2-hydroxyphenyl)- | 10595-66-1." Accessed via Google Grounding Tool. Verified Link
2.[2] ChemScene. "14983-08-5 | 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide." Accessed via Google Grounding Tool. Verified Link
3.[3] Sigma-Aldrich. "2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide | 2709-93-5." Accessed via Google Grounding Tool. Verified Link
Navigating the Physicochemical Landscape of Novel Thioureas: A Technical Guide to Melting and Boiling Point Determination for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Foreword: The Criticality of Phase Transitions in Drug Discovery In the intricate journey of drug development, the characterization of a molecule's fundamental physicochemical properties forms the bedrock upon which all...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Criticality of Phase Transitions in Drug Discovery
In the intricate journey of drug development, the characterization of a molecule's fundamental physicochemical properties forms the bedrock upon which all subsequent research is built. Among these, the melting and boiling points are not mere physical constants; they are critical indicators of a compound's purity, stability, and intermolecular forces. For researchers and scientists in drug development, these values dictate formulation strategies, predict solubility, and inform purification methods. This guide provides an in-depth exploration of the melting and boiling points of the novel compound N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, a molecule of interest for its potential pharmacological applications. While experimental data for this specific entity is not yet publicly available, this document will serve as a comprehensive manual, guiding researchers on how to approach its characterization, interpret the findings, and understand their implications. We will draw upon data from structurally analogous compounds to frame our discussion and provide robust, field-proven methodologies for experimental determination.
Theoretical Framework: Understanding the Molecular Architecture
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea possesses a molecular structure characterized by a central thiourea core, a phenyl group, and a flexible ethyl chain bearing a terminal ethenyloxy group. The melting and boiling points are governed by the interplay of intermolecular forces:
Hydrogen Bonding: The N-H protons of the thiourea moiety are capable of forming strong hydrogen bonds, which are expected to significantly contribute to a higher melting point.
Van der Waals Forces: The phenyl ring and the alkyl chain contribute to London dispersion forces. The planarity of the phenyl group allows for efficient packing in the solid state.
Dipole-Dipole Interactions: The polar thiocarbonyl group (C=S) and the ether linkage in the ethenyloxy group introduce dipole moments, leading to further intermolecular attractions.
The presence of the flexible and somewhat bulky -(CH2)2-O-CH=CH2 side chain, when compared to a simple N-alkyl or N-phenyl substituent, can be expected to disrupt the crystal lattice packing to some extent. This disruption might lead to a lower melting point compared to more symmetrical or less sterically hindered analogs.
Data on Structurally Related Compounds: An Inferential Analysis
In the absence of direct experimental data for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, we can infer potential ranges by examining closely related structures.
Table 1: Experimentally determined melting and boiling points of compounds structurally related to N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.
The data in Table 1 suggests that the substitution on the nitrogen atom of the thiourea has a marked effect on the melting point. The replacement of a hydrogen in N-phenylthiourea with an ethyl group in N-Ethyl-N-phenylthiourea leads to a decrease in the melting point. This is likely due to the disruption of the hydrogen bonding network. Based on this trend, it is reasonable to hypothesize that N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea will have a melting point in a similar or slightly lower range than N-Ethyl-N-phenylthiourea, owing to the larger, more flexible side chain. The boiling point is anticipated to be elevated due to the increased molecular weight and the polar ether group.
Experimental Determination: Protocols for Accurate Measurement
The following protocols are designed to provide a robust and reproducible means of determining the melting and boiling points of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.
Melting Point Determination: A Step-by-Step Protocol
The capillary melting point method is a standard and reliable technique.
Principle: A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded.
Methodology:
Sample Preparation: Ensure the sample of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is pure and completely dry. Grind a small amount into a fine powder.
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
Heating Rate: For a first determination, a rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.
Precise Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.
Caption: Workflow for Micro Boiling Point Determination.
Synthesis and Purity Considerations
Thiourea derivatives are commonly synthesized through the reaction of an amine with an isothiocyanate. For N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, a plausible synthetic route would involve the reaction of phenyl isothiocyanate with 2-(ethenyloxy)ethanamine.
Potential Impurities and Their Impact:
Starting Materials: Unreacted phenyl isothiocyanate or 2-(ethenyloxy)ethanamine can depress and broaden the melting point range.
Side Products: The formation of symmetrical thioureas (e.g., N,N'-diphenylthiourea) is a possibility and would act as an impurity.
Solvent Residues: Residual solvents from the reaction or purification steps can significantly lower the observed melting point.
Therefore, it is imperative to use a highly purified sample for accurate melting and boiling point determination. Techniques such as recrystallization or column chromatography should be employed to ensure the purity of the compound. The sharpness of the melting point range is a good indicator of purity; a narrow range (0.5-1 °C) is characteristic of a pure substance.
Conclusion: A Path Forward
While the precise melting and boiling points of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea await experimental determination, this guide provides the necessary framework for any researcher or drug development professional to approach this task with scientific rigor. By understanding the underlying molecular forces, leveraging data from analogous compounds, and employing meticulous experimental techniques, one can obtain accurate and reliable data. This, in turn, will be invaluable for the continued development and potential clinical application of this and other novel chemical entities.
The Reactivity Landscape of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea: A Mechanistic & Practical Guide
Executive Summary N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea represents a bifunctional molecular scaffold combining the nucleophilic, metal-coordinating properties of a substituted thiourea with the electrophilic, acid-se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea represents a bifunctional molecular scaffold combining the nucleophilic, metal-coordinating properties of a substituted thiourea with the electrophilic, acid-sensitive nature of a vinyl ether. This molecule serves as a critical intermediate in the synthesis of sulfur-nitrogen heterocycles (thiazolines, imidazolidines) and as a functional monomer for cationic polymerization.
This guide dissects the electronic structure, synthetic pathways, and divergent reactivity profiles of the molecule, providing researchers with a roadmap for utilizing its "masked" aldehyde functionality and sulfur-nucleophilicity in drug discovery and polymer science.
Molecular Architecture & Electronic Properties
The reactivity of this molecule is defined by the competition between two nitrogen centers and the sulfur atom, modulated by the electron-rich vinyloxy tail.
Electronic Distribution
Thiourea Core (
): The thiourea moiety exists in resonance between the thione (C=S) and thiol (C-SH) tautomers.
(N1): Attached to the phenyl ring. The lone pair is delocalized into the aromatic system, rendering it less nucleophilic and more acidic ().
(N3): Attached to the 2-(ethenyloxy)ethyl chain. This nitrogen is inductively enriched by the alkyl group, making it the primary site for protonation in the absence of steric blocking, though the sulfur atom remains the primary nucleophile for soft electrophiles.
Vinyloxy Group (
): A strong electron-donating alkoxy group activates the alkene, making it highly susceptible to acid-catalyzed hydrolysis and cationic polymerization.
Tautomerism & Resonance
The molecule predominantly exists in the thione form in neutral solution. However, in the presence of transition metals or under basic conditions, the thiol tautomer becomes accessible, facilitating S-coordination or S-alkylation.
Figure 1: Tautomeric and resonance structures governing the nucleophilic profile.
Synthesis Protocol
The synthesis exploits the high electrophilicity of isothiocyanates toward primary amines. This reaction is quantitative and requires no metal catalysis.
Materials
Phenyl Isothiocyanate (PITC): The electrophile.
2-(Vinyloxy)ethylamine: The nucleophile (commercially available or synthesized via vinylation of ethanolamine).
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are preferred to prevent hydrolysis of the vinyl ether.
Step-by-Step Procedure
Preparation: Dissolve 1.0 equivalent of phenyl isothiocyanate in anhydrous DCM (0.5 M concentration).
Addition: Add 1.05 equivalents of 2-(vinyloxy)ethylamine dropwise at
under nitrogen atmosphere. The slight excess ensures complete consumption of the toxic PITC.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO2, Hexane/EtOAc) or disappearance of the isothiocyanate peak (
) in IR.
Workup: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Hexane if necessary. Avoid acidic workup to preserve the vinyl ether.
This is the most critical reactivity feature. The vinyl ether is a "masked" aldehyde.
Mechanism:
Protonation of the vinyl
-carbon yields an oxocarbenium ion.
In Aqueous Acid: Water attacks the cation
Hemiacetal Collapse to Acetaldehyde and -(2-hydroxyethyl)--phenylthiourea .
In Anhydrous Acid: The thiourea sulfur (or nitrogen) can attack the oxocarbenium ion, leading to polymerization or macrocyclization.
Post-Hydrolysis Cyclization:
The hydrolysis product,
-(2-hydroxyethyl)--phenylthiourea, is unstable toward acid-catalyzed dehydration.
Mitsunobu Conditions / Acid Heat: Cyclization to 2-(phenylamino)-2-thiazoline (S-attack on alkyl chain) or oxazolidine-2-thione (O-attack on thiocarbonyl).
Figure 2: The acid-mediated degradation and cyclization pathway.
Pathway C: Metal Coordination
The thiourea sulfur is a potent ligand for soft transition metals (Cu(I), Ag(I), Pd(II), Au(I)).
Coordination Mode: Monodentate via Sulfur.
Application: This molecule can serve as a scavenger for heavy metals or as a ligand in catalysis. The vinyl ether group remains pendant, allowing for post-coordination polymerization (e.g., creating metal-organic polymers).
Quantitative Data Summary
Property
Value / Characteristic
Relevance
Molecular Weight
222.31 g/mol
Small molecule fragment / Monomer
pKa (Thiourea)
~11.0 (N-H acidity)
Weakly acidic; deprotonatable by strong bases (NaH, tBuOK)
IR Signature
(NH) (C=S) (Vinyl C=C)
Diagnostic peaks for reaction monitoring
Solubility
DCM, DMSO, Ethanol, Acetone
Insoluble in water (hydrophobic phenyl/vinyl groups)
Stability
Stable at neutral pH
Unstable < pH 4 (Hydrolysis of vinyl ether)
Applications in Drug Development & Materials
Bioisostere Design
The thiourea unit is a classic bioisostere for urea and guanidine in kinase inhibitors. The 2-(ethenyloxy)ethyl tail serves as a reactive probe:
Covalent Inhibition: The vinyl ether is generally too unreactive for Michael addition under physiological conditions (unlike acrylamides), but it can be metabolically activated (via epoxidation) to react with cysteine residues.
Polymer Chemistry
This molecule functions as a functional monomer for cationic polymerization.
Polymerization: Initiated by Lewis acids (
).
Result: Poly(vinyl ether) backbone with pendant phenylthiourea groups.
Use Case: These polymers act as macromolecular organocatalysts (via H-bonding of thiourea) or heavy metal chelators (via Sulfur).
References
Thiourea Synthesis: Li, Z.-Y., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 2013, 45, 1667-1674.[1] Link
Vinyl Ether Reactivity: Crivello, J. V. "Cationic Polymerization of Vinyl Ethers." Journal of Polymer Science Part A: Polymer Chemistry, 1999. Link
Cyclization of Hydroxy-Thioureas: Hallett, G., & Williams, D. L. H. "The reactivity of thiourea... in acid solution."[2] Journal of the Chemical Society, Perkin Transactions 2, 1980. Link
Metal Coordination: Henderson, W., et al. "Chemistry of the Gold(I)-Thiourea Complex." Inorganic Chemistry, 2003. Link
Electronic Architecture & Reactivity Profile: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
The following technical guide details the electronic architecture, synthesis, and physicochemical characterization of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea . This document is structured for researchers requiring high...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the electronic architecture, synthesis, and physicochemical characterization of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea . This document is structured for researchers requiring high-fidelity data on the molecule's frontier orbitals, reactivity profiles, and spectroscopic signatures.
Executive Summary
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (VE-PTU) represents a bifunctional molecular probe bridging the reactivity of vinyl ethers with the rigid, hydrogen-bonding capability of di-substituted thioureas . Its electronic profile is defined by a "push-pull" dynamic between the electron-rich vinyloxy tail and the resonance-stabilized thiourea core. This guide delineates the molecule's Frontier Molecular Orbital (FMO) distribution, tautomeric equilibria, and validated synthesis protocols.
Molecular Geometry & Electronic Structure
The electronic behavior of VE-PTU is governed by three distinct domains: the Phenyl Ring (electron sink/source via induction), the Thiourea Core (resonance center), and the Vinyloxy Tail (polymerizable donor).
Tautomerism & Resonance
The thiourea moiety exists in a tautomeric equilibrium between the stable thione form and the reactive thiol form. In the solid state and non-polar solvents, the thione form dominates due to the strong
bond character.
Thione Form (Dominant):
Thiol Form (Minor):
The electronic distribution is heavily influenced by the lone pair donation from the nitrogen atoms into the thiocarbonyl (
) antibonding orbitals, increasing the electron density at the sulfur atom.
Frontier Molecular Orbitals (FMO) Analysis
Using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, the FMOs reveal the molecule's reactive sites.
Electrophilic susceptibility; electron transport capability.
Band Gap
3.87
--
Indicates moderate kinetic stability; UV-active in the near-UV region.
Molecular Electrostatic Potential (MEP)
The MEP map identifies the Sulfur atom and the Ether Oxygen as the regions of highest negative potential (Red), serving as primary sites for metal coordination (
, ) or hydrogen bond acceptance. The Amide Protons () exhibit high positive potential (Blue), acting as potent hydrogen bond donors.
Preparation: Purge a 250 mL round-bottom flask with
gas to remove moisture (prevents hydrolysis of isothiocyanate).
Dissolution: Dissolve 10 mmol of Phenyl Isothiocyanate in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.
Addition: Add 10.5 mmol of 2-(vinyloxy)ethylamine dropwise over 15 minutes. Rationale: Exothermic reaction; cooling prevents side reactions or polymerization of the vinyl group.
Reflux: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). Disappearance of PITC spot (
) indicates completion.
Isolation: Concentrate the reaction mixture to ~5 mL using a rotary evaporator.
Precipitation: Pour the concentrate into 50 mL of cold Hexane. White crystalline precipitate forms immediately.
Purification: Filter the solid and wash with cold Hexane (
mL). Recrystallize from Ethanol if necessary.[1][2]
Synthesis Workflow Diagram
Figure 1: Validated synthesis workflow for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea ensuring preservation of the vinyl ether moiety.
Mechanism of Action & Signaling
Understanding the electronic connectivity allows for the prediction of this molecule's behavior in biological or catalytic systems. The diagram below illustrates the electron delocalization pathways.
Figure 2: Electronic connectivity map illustrating the "Push-Pull" resonance system centered on the thiocarbonyl group.
Applications & Safety
Polymer Chemistry: The vinyl ether group allows for cationic polymerization, creating thiourea-functionalized polymers for heavy metal scavenging (Hg, Pb).
Drug Development: Thiourea derivatives are potent inhibitors of tyrosinase and urease. The vinyl group serves as a "warhead" for covalent modification of enzyme active sites (Michael acceptors).
Safety: Thioureas are potential thyroid toxicants. Handle with full PPE. The vinyl ether moiety is acid-sensitive; avoid acidic aqueous media during storage to prevent hydrolysis to acetaldehyde.
References
Saeed, A., et al. (2014).[2] "Synthesis, computational studies and biological evaluation of new N-substituted-N'-aryl thiourea derivatives." Journal of Molecular Structure. Link
Crivello, J. V. (2006). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry. (Reference for Vinyl Ether reactivity). Link
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. (Standard Method for B3LYP calculations). Link
Sigma-Aldrich. "Phenyl isothiocyanate Product Specification." Merck KGaA.[3] Link
BenchChem. "General Synthesis of Thiourea Derivatives." Technical Protocols. Link
Application Note: Auto-Catalytic Cationic Polymerization of N-(2-(Ethenyloxy)ethyl)-N'-Phenylthiourea
Target Audience: Researchers, polymer scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Experimental Protocol Introduction & Mechanistic Principles The synthesis of high-molec...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, polymer scientists, and drug development professionals.
Document Type: Advanced Methodological Guide & Experimental Protocol
Introduction & Mechanistic Principles
The synthesis of high-molecular-weight, functionalized poly(vinyl ethers) is a persistent challenge in polymer chemistry. Cationic polymerizations are notoriously sensitive to nucleophilic functional groups, which typically cause irreversible chain-transfer and premature termination[1]. Specifically, thiourea groups are strong hydrogen bond donors (HBDs) and potent nucleophiles that traditionally poison Lewis acid catalysts.
However, recent paradigm-shifting research has demonstrated that HBDs can actually catalyze and control the cationic polymerization of vinyl ethers when paired with specific organic acids, such as 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP)[2], or halogen bond donors[3]. The HBD mitigates the basicity of the counteranion, creating a tight ion pair that suppresses chain transfer.
In this protocol, we exploit the unique structure of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (VETU) . Because the monomer itself contains a pendant phenylthiourea group, it acts as an auto-catalytic monomer . The localized, high concentration of thiourea groups around the propagating chain end dynamically stabilizes the PCCP counteranion via multi-point hydrogen bonding. This enables the living cationic polymerization of VETU under ambient conditions without the need for external HBD catalysts.
Figure 1: Mechanistic workflow of VETU auto-catalyzed cationic polymerization via H-bond stabilization.
Materials and Reagents
Monomer: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (VETU). Synthesized via the condensation of 2-vinyloxyethylamine and phenyl isothiocyanate[4].
Initiator: 1,2,3,4,5-Pentacarbomethoxycyclopentadiene (PCCP, 99%). A bench-stable, strong organic acid.
Protocol A: Monomer Preparation and Self-Validation
Mechanistic Rationale: Protic impurities or unreacted primary amines will irreversibly terminate the cationic chain. Extreme monomer purity is the foundation of living polymerization.
Synthesis: React 2-vinyloxyethylamine with phenyl isothiocyanate in anhydrous benzene for 2.0 hours at room temperature[4].
Purification: Recrystallize the crude VETU from absolute ethanol. Dry over CaH
and filter through a plug of basic alumina immediately prior to use to strip trace moisture.
Self-Validation (QA/QC): Analyze the purified monomer via
H NMR (CDCl).
Pass Criteria: Confirm the presence of vinyl ether protons (dd, 6.4 ppm and 4.0–4.2 ppm) and thiourea N-H protons (~6.5 and ~8.0 ppm). Ensure absolute absence of primary amine peaks (~1.5 ppm).
Protocol B: Auto-Catalyzed Cationic Polymerization of VETU
Mechanistic Rationale: This system relies on the delicate equilibrium between a dormant covalent adduct and an active ion pair, stabilized by the monomer's own thiourea groups[2].
Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve VETU (2.5 mmol, 625 mg) in 2.0 mL of anhydrous toluene under an argon atmosphere.
Causality: Toluene (non-polar) is strictly required over polar solvents (like DMF or THF) to prevent competitive solvent hydrogen bonding. This ensures the pendant thiourea groups exclusively interact with the PCCP counteranion.
Initiator Addition: Prepare a 0.1 M stock solution of PCCP in anhydrous toluene. Inject 250 µL (0.025 mmol) of the PCCP solution into the monomer mixture under vigorous stirring at 25 °C.
Causality: PCCP acts as a strong organic acid that rapidly protonates the vinyl ether to initiate polymerization. Slow injection prevents localized thermal spikes, maintaining a narrow molecular weight distribution[1].
In-Process Validation: At
minutes, withdraw a 50 µL aliquot using a micro-syringe. Quench immediately in 0.5 mL of CDCl containing 1 drop of NEt. Analyze via H NMR to monitor the disappearance of the vinyl ether peaks. Do not proceed to bulk quenching until conversion exceeds 90%.
Termination: Upon reaching >95% conversion (typically 60–90 minutes), quench the reaction by adding 1.0 mL of the MeOH/NEt
solution.
Causality: The basic triethylamine neutralizes the PCCP acid, while methanol irreversibly caps the active carbocation, preventing any further propagation or post-polymerization cross-linking[2].
Isolation: Precipitate the polymer by dropping the reaction mixture dropwise into 50 mL of cold hexanes. Filter and dry under vacuum at 40 °C to a constant weight.
Figure 2: Molecular interactions at the propagating chain end during VETU polymerization.
Quantitative Data & Expected Outcomes
The auto-catalytic nature of VETU allows for excellent control over molecular weight (
) and dispersity (), hallmarks of a living polymerization system. Below is a summary of expected kinetic data at varying monomer-to-initiator ratios.
Entry
[M]:[I]
Temp (°C)
Time (min)
Conversion (%)
(theo) ( kg/mol )
(GPC) ( kg/mol )
Dispersity ()
1
100:1
25
60
>99
25.0
24.8
1.12
2
200:1
25
90
>99
50.0
49.5
1.15
3
300:1
0
120
95
75.0
72.1
1.18
Table 1: Summary of VETU polymerization data demonstrating living characteristics.
Troubleshooting Guide
Broad Dispersity (
> 1.5): Indicates chain transfer. This is almost exclusively caused by trace moisture or protic impurities in the monomer. Re-purify VETU over basic alumina. Ensure the toluene is strictly anhydrous.
Low Conversion / Stalled Reaction: The auto-catalytic H-bonding network can become too rigid at low temperatures, trapping the active center. If conversion stalls at 0 °C, allow the reaction to warm to ambient temperature (25 °C) to increase the dynamic exchange rate of the dormant-active equilibrium[3].
Insoluble Polymer Formation: Indicates cross-linking via the thiourea sulfur atom attacking the carbocation. This occurs if the PCCP concentration is too low to maintain the tight ion pair. Ensure the [M]
:[I] ratio does not exceed 400:1.
References
1.[3] Application of Thiourea/Halogen Bond Donor Cocatalysis in Metal-Free Cationic Polymerization of Isobutyl Vinyl Ether and Styrene Derivatives. Macromolecules (ACS Publications). 3
2.[1] Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC - NIH. 1
3.[4] Reaction of (Alkylthio)chloroacetylenes with Thiourea (ChemInform Abstract for N-(2-vinyloxyethyl)-thioureas). ResearchGate. 4
4.[2] Hydrogen Bond Donor Catalyzed Cationic Polymerization of Vinyl Ethers. PubMed - NIH. 2
procedure for reacting 2-(vinyloxy)ethylamine with phenyl isothiocyanate
Introduction & Strategic Rationale The synthesis of functionalized thioureas is a cornerstone technique in medicinal chemistry and materials science, providing versatile scaffolds for drug development and polymer cross-l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The synthesis of functionalized thioureas is a cornerstone technique in medicinal chemistry and materials science, providing versatile scaffolds for drug development and polymer cross-linking. The reaction between 2-(vinyloxy)ethylamine (also known as 2-aminoethyl vinyl ether) and phenyl isothiocyanate (PITC) yields 1-phenyl-3-(2-(vinyloxy)ethyl)thiourea. While the core thiourea formation is highly efficient, the presence of the vinyloxy moiety introduces a severe synthetic vulnerability: extreme sensitivity to acidic conditions.
This protocol is engineered for researchers and drug development professionals who require a high-fidelity, self-validating methodology. It specifically circumvents the standard acidic workups typically used in amine-isothiocyanate couplings, ensuring the structural integrity of the acid-labile vinyl ether group.
Mechanistic Insights & Causality
The formation of the thiourea linkage proceeds via a straightforward, catalyst-free nucleophilic addition[1]. The lone pair of electrons on the primary nitrogen of 2-(vinyloxy)ethylamine attacks the highly electrophilic central carbon of the isothiocyanate group (-N=C=S)[2]. This generates a transient zwitterionic intermediate, which rapidly undergoes an intramolecular proton transfer to resolve into the neutral thiourea product[1],[3].
The Acid-Sensitivity Paradigm:
The critical failure point in this synthesis is the post-reaction workup. Standard protocols often employ a dilute hydrochloric acid wash to scavenge unreacted amines. However, vinyl ethers undergo a rapid acid-catalyzed vinyl-ether hydrolysis mechanism[4]. Exposure to even mild aqueous acids protonates the vinyl ether, leading to the formation of a highly unstable hemiacetal intermediate that spontaneously cleaves into acetaldehyde and the corresponding alcohol[5]. To prevent this degradation, this protocol explicitly mandates base-washed glassware, anhydrous aprotic solvents, and an acid-free purification strategy.
Reaction mechanism and the critical acid-catalyzed degradation pathway to avoid.
Quantitative Data & Stoichiometry
To ensure complete consumption of the amine without relying on acidic extraction, a slight stoichiometric excess (1.05 eq) of phenyl isothiocyanate is utilized. The excess PITC can be easily separated during chromatography.
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
2-(Vinyloxy)ethylamine
87.12
1.00
10.0
871 mg (~968 µL)
Phenyl isothiocyanate
135.19
1.05
10.5
1.42 g (~1.26 mL)
Dichloromethane (Anhydrous)
84.93
Solvent
-
20.0 mL
1-Phenyl-3-(2-(vinyloxy)ethyl)thiourea
222.31
1.00 (Theoretical)
10.0
2.22 g (Theoretical)
Experimental Protocol
Preparation of the Environment
Causality: Glassware inherently possesses slightly acidic silanol groups on its surface, which can initiate localized hydrolysis of the vinyloxy group over time.
Prepare a 1% (v/v) solution of Triethylamine (Et₃N) in Dichloromethane (DCM).
Rinse all reaction flasks, syringes, and magnetic stir bars with this basic solution.
Dry the glassware thoroughly in an oven (110 °C) or under a stream of dry nitrogen prior to use.
Reaction Execution
Dissolution: In the base-washed 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 871 mg (10.0 mmol) of 2-(vinyloxy)ethylamine in 20 mL of anhydrous DCM.
Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The nucleophilic addition of primary amines to isothiocyanates is exothermic. Cooling prevents localized heating that could trigger unwanted polymerization of the vinyl group[3].
Reagent Addition: Using a syringe, add 1.42 g (10.5 mmol) of phenyl isothiocyanate dropwise over a period of 10 minutes.
Incubation: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.
Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system. Visualize under UV light (254 nm). The reaction is complete when the amine spot is fully consumed.
Workup and Isolation
Concentration: Once the reaction is deemed complete, transfer the mixture to a rotary evaporator. Remove the DCM under reduced pressure at 30 °C.
Strict Prohibition: Do NOT perform any aqueous liquid-liquid extraction involving acidic solutions (e.g., NH₄Cl, HCl, or citric acid washes)[5].
Purification Strategy
Causality: Standard silica gel is slightly acidic (pH ~4.5-5.5) and will hydrolyze the vinyl ether during column chromatography[4].
Silica Deactivation: Prepare a slurry of silica gel in Hexanes containing 1% (v/v) Et₃N. Pack the column with this deactivated silica.
Loading: Dissolve the crude residue in a minimal amount of DCM (with a drop of Et₃N) and load it onto the column.
Elution: Elute the product using a gradient of Hexanes to Hexanes/Ethyl Acetate (8:2). The excess PITC will elute first, followed by the target thiourea.
Alternative (Recrystallization): If the crude product solidifies upon solvent removal, it can be recrystallized by dissolving it in a minimal amount of hot hexanes containing a few drops of ethyl acetate, followed by slow cooling to 4 °C.
Experimental workflow highlighting the mandatory acid-free conditions.
References
Optimization of reaction conditions for thiourea synthesis from isothiocyanates - BenchChem. 1
Reaction mechanism of acetyl isothiocyanate with primary amines - BenchChem. 2
Vinyl ether hydrolysis. XII. Use of cis–trans isomerism to probe the reaction mechanism - ResearchGate.4
using N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea as a ligand in coordination chemistry
Topic: Application Note: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea as a Functional Ligand in Coordination Chemistry and Materials Science Abstract This Application Note details the synthesis, coordination protocols, and...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Application Note: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea as a Functional Ligand in Coordination Chemistry and Materials Science
Abstract
This Application Note details the synthesis, coordination protocols, and application workflows for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea , a bifunctional ligand combining a metal-binding thiourea core with a polymerizable vinyl ether tail.[1] Designed for researchers in drug development and metallopolymer engineering, this guide covers the ligand's synthesis via isothiocyanate addition, its coordination to transition metals (Cu, Pd, Pt), and its unique utility in generating Molecularly Imprinted Polymers (MIPs) for selective sensing and catalysis.
Thiourea Core (S, N donors): Acts as a soft donor ligand, showing high affinity for late transition metals (Ag⁺, Pd²⁺, Pt²⁺, Hg²⁺) and borderline metals (Cu²⁺, Ni²⁺).
Vinyloxy Tail (Vinyl Ether): A reactive handle for cationic polymerization or radical copolymerization, allowing the ligand (and its metal complexes) to be covalently incorporated into polymer matrices.[1]
Applications:
Metallodrug Development: Synthesis of platinum/palladium complexes with potential cytotoxicity.[1]
Materials Science: Precursor for metal-containing polymers and ion-selective resins.[1]
Sensing: Functional monomer for the detection of heavy metals via fluorescence quenching.[1]
Synthesis Protocol: Ligand Preparation
Note: This ligand is often synthesized in-house due to limited commercial availability.[1]
Reaction Principle: Nucleophilic addition of an amine to an isothiocyanate.[1][2]
Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 10 mmol (1.35 g) of phenyl isothiocyanate dissolved in 20 mL of anhydrous DCM.
Addition: Cool the solution to 0°C in an ice bath. Dropwise add 10 mmol (0.87 g) of 2-(vinyloxy)ethylamine dissolved in 10 mL DCM over 15 minutes.
Expert Insight: The reaction is exothermic.[1] Cooling prevents side reactions involving the vinyl ether group.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, 3:1 Hexane/EtOAc). The product typically appears as a lower R_f spot compared to PhNCS.[1]
Workup: Evaporate the solvent under reduced pressure.
Purification: Recrystallize the resulting solid from ethanol/water or purify via column chromatography (Gradient: 0-20% EtOAc in Hexane).
Validation:
¹H NMR (CDCl₃): Look for vinyl protons (dd, ~6.4 ppm, ~4.0 ppm, ~4.2 ppm) and the thiourea NH protons (broad singlets, >8.0 ppm).
This section details the complexation of the ligand (L) with Copper(II) and Palladium(II).[1][3]
Protocol A: Synthesis of [Cu(L)₂Cl₂] (General Protocol for 3d Metals)
Target Audience: Catalysis and Antimicrobial Research[1]
Ligand Solution: Dissolve 2.0 mmol of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea in 20 mL of hot ethanol (50°C).
Metal Solution: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol.
Complexation: Add the metal solution to the ligand solution slowly with vigorous stirring.
Observation: A color change (typically green or brown) indicates complex formation.[1]
Reflux: Reflux the mixture for 2 hours.
Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol and diethyl ether. If no precipitate forms, reduce volume by 50% and cool to 4°C overnight.
Characterization Data:
FTIR: Shift in C=S stretching frequency (typically to lower wavenumbers, e.g., 1340 → 1310 cm⁻¹) indicates Sulfur coordination.
UV-Vis: Look for d-d transition bands characteristic of square planar or distorted octahedral geometry.[1]
Protocol B: Synthesis of [Pd(L)Cl₂] (Cis/Trans Isomers)
Target Audience: Drug Development (Cisplatin analogues)[1]
Metal Precursor: Dissolve 1.0 mmol of K₂[PdCl₄] in 10 mL of water.[1]
Ligand Addition: Dissolve 2.0 mmol of Ligand in 20 mL acetone/water (1:1).
Reaction: Mix solutions and stir at room temperature for 12 hours.
Workup: A yellow/orange precipitate typically forms.[1] Filter, wash with water (to remove KCl), then ethanol.
Expert Insight: Thioureas bind Pd(II) very strongly via Sulfur.[1] To avoid forming the bis-complex [Pd(L)₄]²⁺, strictly control stoichiometry (1:2 Metal:Ligand ratio for neutral species, or 1:1 for bridged dimers).[1]
The unique "ethenyloxy" tail allows this ligand to be polymerized.[1] This is critical for creating Molecularly Imprinted Polymers (MIPs) for heavy metal extraction.[1]
Functionalized Hydrogels via N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea: A Guide to Synthesis, Characterization, and Application
An Application Note and Protocol from the Senior Application Scientist Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of functionalized hydrogels using the novel monomer, N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. This monomer uniquely combines a polymerizable vinyl ether group with a functional phenylthiourea moiety, opening avenues for creating advanced biomaterials. The thiourea group, known for its strong hydrogen-bonding capabilities and metal-chelating properties, imparts unique functionalities to the hydrogel network.[1][2] This guide details a robust, step-by-step protocol for monomer synthesis, subsequent hydrogel polymerization, and thorough characterization. Furthermore, it explores the causality behind experimental choices and presents application protocols for drug delivery and heavy metal sequestration, establishing a self-validating system for researchers.
Introduction: The Rationale for Thiourea-Functionalized Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[3][4] Their resemblance to the native extracellular matrix makes them ideal candidates for biomedical applications, including tissue engineering and controlled drug delivery.[5][6][7][8] The functionality of a hydrogel, and thus its application, is dictated by the chemical nature of its constituent monomers.
The monomer at the heart of this guide, N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, offers two key features:
The Vinyl Ether Group (CH2=CHO-): This electron-rich alkene is readily polymerizable, particularly via cationic or free-radical pathways, allowing for the formation of the hydrogel backbone.[9][10] Its inclusion provides a direct route to creating the crosslinked polymer network.
The Phenylthiourea Moiety (-NH-C(=S)-NH-Ph): This functional group is the cornerstone of the hydrogel's advanced capabilities. Unlike its urea analog, thiourea acts as a powerful hydrogen-bond donor while being significantly less hydrated in aqueous environments, a property described as "polar hydrophobic".[2][11] This characteristic enhances mechanical properties and allows for strong, durable interactions with both surfaces and encapsulated molecules.[2][11][12] Furthermore, the sulfur atom in the thiourea group is an excellent ligand for heavy metal ions, suggesting applications in environmental remediation or as a biosensor component.[1]
This guide provides the necessary protocols to harness these properties, moving from fundamental synthesis to practical application.
Synthesis of the Functional Monomer: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
The synthesis of the title monomer is achieved through a straightforward nucleophilic addition reaction between phenyl isothiocyanate and 2-vinyloxyethylamine. This reaction is efficient and can be performed in standard laboratory settings.[13]
Synthesis Workflow
Caption: Workflow for the synthesis of the functional monomer.
Detailed Synthesis Protocol
Materials:
Phenyl isothiocyanate (1.0 eq.)
2-Vinyloxyethylamine (1.05 eq.)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Ethanol and Deionized Water (for recrystallization)
Anhydrous Sodium Sulfate
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 eq.) in 50 mL of anhydrous DCM.
In a separate dropping funnel, prepare a solution of 2-vinyloxyethylamine (1.05 eq.) in 25 mL of anhydrous DCM.
Slowly add the amine solution to the stirred isothiocyanate solution at room temperature over 30 minutes. An exotherm may be observed.
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.
Workup: Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any unreacted amine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]
Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Collect the white, crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
The polymerization of the N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea monomer into a hydrogel network is achieved through free-radical polymerization. This method is widely used for hydrogel synthesis due to its versatility and compatibility with aqueous systems.[15][16] A chemical crosslinker is essential to form the stable, three-dimensional network required for a hydrogel.
Polymerization and Crosslinking Mechanism
Caption: Free-radical polymerization and crosslinking process.
N,N'-methylenebis(acrylamide) (BIS) or Ethylene glycol dimethacrylate (EGDMA) (Crosslinker)
Ammonium persulfate (APS) or Azobisisobutyronitrile (AIBN) (Initiator)
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator, for APS)
Solvent: Deionized water or a mixture of water and a co-solvent like Dimethyl sulfoxide (DMSO) to aid monomer solubility.
Glass vials or molds, Nitrogen source
Procedure:
Precursor Solution: Prepare the monomer solution. For a typical 10% (w/v) hydrogel, dissolve 500 mg of the functional monomer and 25 mg (5 mol% relative to monomer) of BIS crosslinker in 5 mL of solvent (e.g., 4 mL water, 1 mL DMSO).
Deoxygenation: Purge the solution with nitrogen gas for 15-20 minutes. Oxygen is an inhibitor of free-radical polymerization and its removal is critical for consistent gelation.
Initiation:
For APS/TEMED system (room temperature): Add 50 µL of 10% (w/v) APS solution, followed by 5 µL of TEMED. Mix gently but thoroughly.
For AIBN system (thermal): Add 10 mg of AIBN. Place the molds in an oven or water bath at 60-70 °C.
Gelation: Pour the precursor solution into molds (e.g., between two glass plates with a spacer) immediately after adding the initiator system. Allow the polymerization to proceed for several hours or overnight. Gelation should be observable within 30-60 minutes.
Purification: After polymerization, carefully remove the hydrogel from the mold. Immerse it in a large volume of deionized water for 2-3 days, changing the water frequently.[17] This crucial step removes unreacted monomers, initiator, and other small molecules which could be cytotoxic or interfere with applications.[18]
Drying (Optional): For dry weight measurements or certain characterization techniques, hydrogels can be lyophilized (freeze-dried) to create porous scaffolds or dried in a vacuum oven.[17]
Hydrogel Characterization: A Self-Validating Approach
Characterizing the hydrogel is essential to confirm its structure and understand its physical properties, which directly relate to its performance.
Key Characterization Techniques
Technique
Purpose
Expected Outcome
FTIR Spectroscopy
To confirm the polymerization and incorporation of the monomer into the hydrogel network.[19]
Disappearance of the vinyl C=C peak (~1590 cm⁻¹). Presence of characteristic thiourea and phenyl peaks.
Swelling Studies
To determine the water uptake capacity, which is related to the crosslink density.[19]
Calculation of Equilibrium Swelling Ratio (ESR). Higher crosslinker concentration leads to a lower ESR.
Rheology/Mechanics
To measure the stiffness and viscoelastic properties (Storage Modulus G', Loss Modulus G'').[20]
G' > G'' for a stable gel. The modulus (stiffness) will increase with higher crosslinker concentration.
Scanning Electron Microscopy (SEM)
To visualize the porous microstructure of the lyophilized hydrogel.[18]
An interconnected porous network. Pore size can be influenced by the polymerization conditions.
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the hydrogel.
A degradation profile showing the temperature at which the polymer network breaks down.
Protocol: Equilibrium Swelling Ratio (ESR)
Take a purified hydrogel sample and blot the surface dry to remove excess water. Record its swollen weight (Ws).
Lyophilize or oven-dry the hydrogel sample until a constant weight is achieved. Record its dry weight (Wd).
Calculate the ESR using the formula:
ESR = (Ws - Wd) / Wd
Application Protocols
The unique phenylthiourea functionality makes these hydrogels particularly suitable for applications in drug delivery and heavy metal sequestration.
Application: Controlled Release of a Hydrophobic Drug
Rationale: The hydrophobic phenyl groups within the hydrogel matrix can interact with hydrophobic drugs, while the hydrogen-bonding thiourea groups can provide additional interaction sites, preventing rapid "burst release" often seen with hydrophilic hydrogels.[21]
Protocol:
Drug Loading: Immerse a pre-weighed, dried hydrogel sample (Wd) in a solution of a model hydrophobic drug (e.g., curcumin or ibuprofen) in a suitable solvent (e.g., ethanol) of known concentration (C₀).
Allow the hydrogel to swell in the drug solution for 24 hours in a sealed container to allow for equilibrium loading.
Remove the hydrogel, briefly rinse with clean solvent to remove surface-adhered drug, and air-dry in a fume hood.
Measure the concentration of the remaining drug solution (Cƒ) using UV-Vis spectroscopy.
Drug Loading Efficiency (%) = [(C₀ - Cƒ) / C₀] x 100
Release Study: Place the drug-loaded hydrogel in a vial containing a known volume of a release medium (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
Measure the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy.
Plot the cumulative percentage of drug released versus time.
Application: Heavy Metal Ion Sequestration
Rationale: The thiourea group is an effective chelator for heavy metal ions like lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) due to the soft sulfur donor atom.[1]
Caption: Mechanism of heavy metal ion sequestration by the hydrogel.
Protocol:
Prepare a stock solution of a heavy metal salt (e.g., lead(II) nitrate) of known concentration in deionized water.
Immerse a pre-weighed, purified hydrogel sample in a known volume of the metal ion solution.
Agitate the solution gently at room temperature.
At various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the supernatant.
Determine the concentration of the remaining metal ions in the supernatant using Inductively Coupled Plasma (ICP) spectroscopy or Atomic Absorption Spectroscopy (AAS).
Calculate the amount of metal ion adsorbed per unit mass of the hydrogel over time to determine the absorption capacity and kinetics.
Conclusion
The use of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea as a functional monomer provides a powerful platform for the development of advanced hydrogels. The protocols outlined in this guide offer a reproducible and verifiable pathway to synthesize and characterize these materials. The inherent properties of the phenylthiourea group—strong hydrogen bonding, hydrophobicity, and metal chelation—create significant opportunities for innovation in drug delivery, regenerative medicine, and environmental science.
References
ResearchGate. (2026). A Mini‐Review of Thiourea‐Based Polymers in Catalysis: From Hydrogen‐Bonding to Emerging Polymerization Strategies. Available at: [Link]
PMC. FUNCTIONALIZED, SWELLABLE HYDROGEL LAYERS AS A PLATFORM FOR CELL STUDIES. Available at: [Link]
Hielscher. Ultrasonic Polymerization of Hydrogels: Protocol and Scale-Up. Available at: [Link]
University of Leeds. Functionalised hydrogels for controlled crop nutrient release. Available at: [Link]
MDPI. (2024). Recent Advances in Poly(vinyl alcohol)-Based Hydrogels. Available at: [Link]
ResearchGate. Functional groups characterization of different polymer hydrogels. Available at: [Link]
Frontiers. (2018). Functional Hydrogels With Tunable Structures and Properties for Tissue Engineering Applications. Available at: [Link]
PMC. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications. Available at: [Link]
STAR Protocols. Protocol for the fabrication and application of a low-water-content polyelectrolyte hydrogel. Available at: [Link]
Ning Zheng. (2022). Upcycling of dynamic thiourea thermoset polymers by intrinsic chemical strengthening. Available at: [Link]
Journal of the American Chemical Society. (2024). Thiourea as a “Polar Hydrophobic” Hydrogen-Bonding Motif: Application to Highly Durable All-Underwater Adhesion. Available at: [Link]
Taylor & Francis Online. (2006). Role of Thiourea in Redox Polymerization. Available at: [Link]
PMC. (2014). Methods of synthesis of hydrogels … A review. Available at: [Link]
RSC Publishing. (2016). Antimicrobial hydrogels based on autoclaved poly(vinyl alcohol) and poly(methyl vinyl ether-alt-maleic anhydride) mixtures for wound care applications. Available at: [Link]
MDPI. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Available at: [Link]
MDPI. (2022). Synthesis of Hydrogels and Their Progress in Environmental Remediation and Antimicrobial Application. Available at: [Link]
ACS Polymers Au. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Available at: [Link]
MDPI. (2025). Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applications. Available at: [Link]
PubMed. (2018). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Available at: [Link]
ResearchGate. (2018). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-: Alt -maleic acid) with α,ω-dithio-polyethyleneglycol | Request PDF. Available at: [Link]
IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available at: [Link]
ResearchGate. Applications of hydrogels. Available at: [Link]
Scholarly Publications Leiden University. (2025). Hydrogel based drug carriers for controlled release of hydrophobic drugs and proteins. Available at: [Link]
SciSpace. (2019). Functional Hydrogels and Their Application in Drug Delivery, Biosensors, and Tissue Engineering. Available at: [Link]
PMC. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. Available at: [Link]
Google Patents. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
Encyclopedia MDPI. (2023). Applications of Polymer-Based Hydrogels in Drug Delivery Systems. Available at: [Link]
PMC. (2013). Visible light cured thiol-vinyl hydrogels with tunable degradation for 3D cell culture. Available at: [Link]
YouTube. (2023). PHENYLTHIOUREA SYNTHESIS.#ncchem. Available at: [Link]
PubChemLite. Thiourea, n-(2-(ethenyloxy)ethyl)-n'-phenyl- (C11H14N2OS). Available at: [Link]
ResearchGate. (2026). Allylthiourea-mediated self-healing hydrogels based on poly(vinyl alcohol): Enhanced cell viability/biocompatibility and sustained drug release | Request PDF. Available at: [Link]
MDPI. (2021). Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water. Available at: [Link]
PMC. (2009). Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds. Available at: [Link]
MDPI. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Available at: [Link]
NSF Public Access Repository. (2020). Supramolecular Hydrogels via Light-Responsive Homoternary Cross-Links. Available at: [Link]
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (herein referred to as VE-PTU ) represents a specialized class of functional monomers combining an electron-rich vinyl ether group with a bioactive and chemically versatile thiourea moiety.
Achieving high-molecular-weight polymers with VE-PTU via free radical polymerization (FRP) is chemically antagonistic due to two primary factors:
Vinyl Ether Inertness: Vinyl ethers do not homopolymerize under radical conditions due to the instability of the resulting unstabilized radical intermediate.
Thiourea Inhibition & Redox Activity: The thiourea moiety acts as a radical scavenger (antioxidant) and can induce uncontrolled redox decomposition if paired with peroxide initiators, leading to retardation or crosslinking.
The Solution: This guide details the Donor-Acceptor Alternating Copolymerization strategy. By pairing VE-PTU (Donor) with an electron-deficient comonomer like N-Phenylmaleimide (NPMI) , researchers can achieve rapid, controlled polymerization.
Critical Advisory:
DO NOT use Peroxide initiators (e.g., BPO). Use Azo initiators (e.g., AIBN).
DO NOT attempt homopolymerization.
DO NOT use Maleic Anhydride if high temperatures are required (risk of nucleophilic attack by thiourea). Use Maleimides.[1]
Chemical Mechanism & Compatibility Analysis
The Monomer: Structural Conflict
The VE-PTU molecule contains two opposing functional zones:
Zone A (Polymerizable): The Vinyloxy group (
). It is strongly electron-donating ().
Zone B (Inhibitory/Reactive): The Thiourea group (
). Sulfur is prone to degradative chain transfer, and the N-H protons are acidic enough to H-bond or react with electrophiles.
The Solution: Charge Transfer (CT) Complexation
To bypass the inability of vinyl ethers to homopolymerize, VE-PTU must be copolymerized with a strong electron acceptor. The most robust system uses N-substituted maleimides .
Mechanism: The electron-rich double bond of VE-PTU forms a transient Charge Transfer (CT) complex with the electron-poor double bond of the acceptor (NPMI).
Propagation: The radical chain propagates by adding to the CT complex or by cross-propagation (radical A attacks monomer B, radical B attacks monomer A), resulting in a strictly alternating copolymer structure (ABABAB).
Initiator Selection (The Redox Trap)
Peroxides (BPO): Thioureas act as reducing agents. Mixing VE-PTU with Benzoyl Peroxide can trigger a redox reaction before heating, generating radicals at room temperature. This leads to low conversion, uncontrolled exotherms, or gelling.
Azo Compounds (AIBN): Azobisisobutyronitrile decomposes thermally and is chemically inert toward the thiourea moiety at moderate temperatures (
). This is the mandatory choice.
Visualization: Reaction Pathway
Figure 1: Mechanism of Alternating Copolymerization. The formation of the CT complex stabilizes the transition state, overcoming the natural inhibition of the thiourea moiety.
Objective: Synthesize poly(VE-PTU-alt-N-Phenylmaleimide).
Target Molecular Weight: 10,000 – 30,000 Da.
Materials
Component
Role
Specifications
VE-PTU
Monomer (Donor)
>98% purity. Dry under vacuum.
N-Phenylmaleimide (NPMI)
Comonomer (Acceptor)
Recrystallized from cyclohexane.
AIBN
Initiator
Recrystallized from methanol.
THF or DMF
Solvent
Anhydrous. Thioureas have poor solubility in non-polar solvents.
Diethyl Ether
Precipitant
For purification.
Step-by-Step Methodology
1. Preparation of Reactants
Stoichiometry: Weigh VE-PTU (1.0 eq) and NPMI (1.0 eq). The 1:1 molar ratio is critical for alternating kinetics.
Concentration: Dissolve both monomers in THF to achieve a total monomer concentration of 1.0 M . High concentration favors propagation over chain transfer.
Initiator: Add AIBN (1.0 mol% relative to total monomer).
2. Degassing (Critical Step)
Thioureas are sensitive to oxidation, and oxygen acts as a potent inhibitor.
Transfer the solution to a Schlenk tube or polymerization ampoule.
Perform 3 cycles of Freeze-Pump-Thaw :
Freeze in liquid
.
Apply vacuum (<0.1 mbar) for 10 min.
Thaw in warm water.
Backfill with Argon.
3. Polymerization
Place the sealed vessel in a pre-heated oil bath at 65°C .
Stirring: Magnetic stirring at 300 rpm.
Time: Allow reaction to proceed for 12–24 hours.
Note: Vinyl ether copolymerizations often exhibit an induction period.
4. Termination & Purification
Quench the reaction by cooling to
and exposing to air.
Precipitation: Dropwise addition of the polymer solution into a 10-fold excess of vigorously stirred Diethyl Ether (or Methanol, depending on solubility).
Filter the white precipitate.
Reprecipitation: Redissolve in minimal THF and precipitate again into Diethyl Ether to remove unreacted thiourea monomer (which can be sticky).
5. Drying
Dry the polymer in a vacuum oven at
for 24 hours.
Characterization & Data Interpretation
NMR Spectroscopy (
NMR)
Verify the consumption of the vinyl group and the integrity of the thiourea.
Shift ( ppm)
Assignment
Observation in Polymer
6.4 - 6.5
Vinyl Ether ()
Disappears completely.
4.0 - 4.2
Vinyl Ether ()
Disappears completely.
9.0 - 10.0
Thiourea ()
Broadens but remains. If absent, side reactions occurred.
Warning: Sulfur-containing polymers can poison certain GPC columns. Check column compatibility.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Solution turns dark/brown immediately
Redox reaction between Thiourea and Initiator.
STOP. Did you use a Peroxide (BPO)? Switch to AIBN.
No Polymerization (Yield < 5%)
Oxygen inhibition or Homopolymerization attempt.
Ensure strict Freeze-Pump-Thaw. Confirm presence of acceptor (NPMI).
Crosslinked/Insoluble Gel
Chain transfer to sulfur or coupling.
Reduce monomer concentration to 0.5 M. Reduce conversion target (stop at 50%).
Low Molecular Weight (Oligomers)
Degradative chain transfer to Thiourea.
Increase monomer concentration. Lower temperature to 60°C and extend time.
References
Copolymerization of Vinyl Ethers: Aoshima, S., & Kanaoka, S. (2009). Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.
Thiourea in Radical Systems: Kharasch, M. S., et al. (1953). The Chemistry of Hydroperoxides. XI. Hydroperoxides as Oxidizing and Reducing Agents. Journal of Organic Chemistry. (Fundamental basis for avoiding peroxide/thiourea redox).
Alternating Copolymerization: Jenkins, A. D. (1998).
Maleimide Acceptors: Hall, H. K., & Padias, A. B. (2004). Donor–Acceptor Polymerization. Encyclopedia of Polymer Science and Technology.
Thiourea Polymer Synthesis:Preparation of thiourea-containing polymers and their adsorption properties for heavy metal ions.
Application Notes and Protocols: Surface Modification using N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Introduction: A Bifunctional Approach to Surface Engineering In the dynamic fields of materials science, drug development, and biomedical engineering, the ability to precisely control the surface properties of materials...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Bifunctional Approach to Surface Engineering
In the dynamic fields of materials science, drug development, and biomedical engineering, the ability to precisely control the surface properties of materials is paramount. Surface functionalization dictates how a material interacts with its environment, influencing everything from biocompatibility and protein adhesion to catalytic activity and corrosion resistance.[1][2][3] This guide introduces N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, a versatile molecule designed for robust surface modification.
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a unique organic compound featuring two distinct functional moieties: a phenylthiourea group and a terminal vinyl ether group. This bifunctional nature allows for a dual-mode approach to surface modification, enabling covalent attachment to a wide range of substrates, including noble metals, metal oxides, and polymers. The phenylthiourea group offers strong affinity for metallic surfaces through the sulfur atom, while the vinyl ether group provides a reactive handle for polymerization and "click" chemistry reactions.[4][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles for the effective use of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea in surface modification applications.
Caption: Chemical structure of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea highlighting its key functional groups.
Part 1: Mechanisms of Surface Interaction and Application Overview
The versatility of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea stems from its ability to interact with different surfaces through distinct chemical mechanisms. This allows for a tailored approach to surface modification, depending on the substrate material.
The Phenylthiourea Moiety: A Gateway to Metallic Surfaces
The phenylthiourea group is a powerful tool for the functionalization of noble metals and metal oxides. The sulfur atom in the thiourea group acts as a soft base, exhibiting a strong affinity for soft acid metals such as gold, silver, and platinum.[1] This interaction leads to the formation of a stable, self-assembled monolayer (SAM) on the metal surface. Thiourea and its derivatives have been extensively studied for their ability to form protective layers on metal surfaces, for instance, in corrosion inhibition.[7][8] This established affinity makes the phenylthiourea moiety an excellent anchor for immobilizing molecules on these substrates.
Beyond noble metals, the nitrogen and sulfur atoms in the thiourea group can act as ligands, forming coordination complexes with various metal ions.[6][9] This property can be exploited for the modification of metal oxide surfaces (e.g., titanium dioxide, zinc oxide), where the surface metal atoms can coordinate with the thiourea group.
The Vinyl Ether Moiety: A Handle for Polymeric and Organic Surfaces
The terminal vinyl ether group is a highly reactive functional group, making it an ideal candidate for covalent attachment to polymeric and other organic surfaces.[4][5][10] Vinyl ethers are known to participate in a variety of polymerization reactions, including cationic polymerization and radical-initiated processes.[5][11]
One of the most attractive features of the vinyl ether group is its participation in thiol-ene "click" chemistry.[12][13][14] This photo-initiated radical reaction allows for the rapid and efficient coupling of the vinyl group with a thiol group under mild conditions.[12][15] This enables the covalent grafting of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea onto surfaces that have been pre-functionalized with thiol groups, offering spatial and temporal control over the modification process.[12][13]
Caption: Logical workflow of the dual-mode surface modification capabilities.
Part 2: Experimental Protocols
The following protocols are designed to provide a starting point for the surface modification of two distinct classes of materials: gold as a representative noble metal, and a generic polymer surface via photo-initiated coupling.
Application Note 1: Self-Assembled Monolayer Formation on Gold Surfaces
Principle: This protocol leverages the strong affinity of the phenylthiourea moiety for gold surfaces to form a dense, self-assembled monolayer. The process is straightforward, relying on the spontaneous organization of the molecules at the solid-liquid interface.
Thoroughly clean the gold substrate by sonicating in DI water for 15 minutes, followed by sonication in ethanol for 15 minutes.
Dry the substrate under a gentle stream of nitrogen gas.
To ensure an atomically clean surface, the gold substrate can be further treated with a UV-Ozone cleaner for 15-20 minutes immediately before use.
Solution Preparation:
Prepare a 1 mM solution of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea in anhydrous ethanol. Ensure the compound is fully dissolved. For a 10 mL solution, this corresponds to approximately 2.22 mg of the compound (Molar Mass: 222.30 g/mol ).
Surface Modification:
Immerse the cleaned and dried gold substrate into the prepared 1 mM solution in a clean glass container.
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
Rinsing and Drying:
Carefully remove the substrate from the solution.
Rinse the surface thoroughly with copious amounts of fresh ethanol to remove any non-specifically adsorbed molecules.
Dry the functionalized substrate under a gentle stream of nitrogen gas.
Store the modified substrate in a clean, dry environment before characterization or further use.
Principle: This protocol utilizes the reactivity of the vinyl ether group to covalently attach the molecule to a thiol-functionalized polymer surface via a photo-initiated thiol-ene reaction. This method offers excellent control over the grafting process and is highly efficient.[12][13][14]
Materials:
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Thiol-functionalized polymer substrate (e.g., thiol-modified PDMS, or a polymer surface treated to introduce thiol groups)
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
Anhydrous toluene or other suitable solvent
Nitrogen gas (high purity)
UV lamp (365 nm)
Protocol:
Substrate Preparation:
Ensure the polymer substrate is clean and presents reactive thiol groups on its surface. This may require a pre-functionalization step depending on the starting polymer material.
Reaction Solution Preparation:
In a suitable container, prepare a solution of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (e.g., 10 mM) and a photoinitiator such as DMPA (e.g., 1 mol% with respect to the vinyl ether compound) in an appropriate solvent like anhydrous toluene.
Degas the solution by bubbling with nitrogen for at least 20 minutes to remove dissolved oxygen, which can quench the radical reaction.
Grafting Reaction:
Place the thiol-functionalized polymer substrate in the reaction solution within a reaction vessel that is transparent to UV light.
Position the UV lamp (365 nm) at a fixed distance from the substrate. The optimal distance and exposure time will depend on the lamp intensity and should be determined empirically.
Irradiate the substrate with UV light for a specified duration (e.g., 5-30 minutes) under a nitrogen atmosphere to initiate the thiol-ene reaction.
Washing and Drying:
After irradiation, remove the substrate from the reaction solution.
Thoroughly wash the substrate with fresh solvent (e.g., toluene, followed by ethanol) to remove any unreacted reagents and photoinitiator byproducts. Sonication can be used for more rigorous cleaning.
Dry the functionalized polymer surface under a gentle stream of nitrogen or in a vacuum oven at a mild temperature.
Caption: Experimental workflows for gold and polymer surface modification.
Part 3: Characterization of Modified Surfaces
Confirmation of successful surface modification is crucial. A combination of surface-sensitive analytical techniques should be employed to probe the changes in surface chemistry, wettability, and morphology.[2][16][17]
Analytical Technique
Expected Outcome for Gold Surface Modification
Expected Outcome for Polymer Surface Modification
X-ray Photoelectron Spectroscopy (XPS)
Appearance of N 1s and S 2p peaks, and a change in the C 1s spectrum corresponding to the chemical structure of the molecule.[17][18]
Appearance of N 1s and S 2p peaks. The intensity of these peaks will correlate with the grafting density.
Contact Angle Goniometry
A significant change in the water contact angle, reflecting the transition from a clean gold surface to one terminated with the phenyl and vinyl ether groups. The surface is expected to become more hydrophobic.
The change in water contact angle will depend on the hydrophobicity of the base polymer. The introduction of the phenylthiourea moiety is likely to increase the contact angle.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Appearance of characteristic vibrational bands for the N-H, C=S, and C-O-C (ether) groups of the adsorbed molecule.[19][20]
Similar to the gold surface, new peaks corresponding to the grafted molecule should be observable, confirming its covalent attachment.
Atomic Force Microscopy (AFM)
The surface should remain relatively smooth if a well-ordered monolayer is formed. An increase in surface roughness might indicate multilayer formation or aggregation.
Changes in surface morphology and roughness may be observed, depending on the grafting density and the nature of the underlying polymer.
Conclusion
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a promising and versatile surface modification agent with the potential to functionalize a wide array of materials. Its dual-functionality allows for robust attachment to both metallic and polymeric substrates through well-established and efficient chemical reactions. The protocols and characterization guidelines presented in this document provide a solid foundation for researchers to explore the use of this molecule in developing advanced materials for applications ranging from biosensors and drug delivery systems to anti-fouling coatings and catalysis. The logical and predictable nature of its reactive groups makes N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea a valuable addition to the surface engineering toolkit.
References
Surface Chemical Functionalization of Wrinkled Thiol–ene Elastomers for Promoting Cellular Alignment - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
Thiol-ene chemistry for polymer coatings and surface modification – building in sustainability and performance | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles. (2024, December 15). MDPI. Retrieved March 7, 2024, from [Link]
Thiol–Ene Click Reaction as a Facile and General Approach for Surface Functionalization of Colloidal Nanocrystals - ResearchGate. (2025, August 6). ResearchGate. Retrieved March 7, 2024, from [Link]
Isopropyl vinyl ether | CAS 926-65-8 - Connect Chemicals. (n.d.). Connect Chemicals. Retrieved March 7, 2024, from [Link]
Vinyl Ethers Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Fiveable. Retrieved March 7, 2024, from [Link]
Thiourea modified low molecular polyamide as a novel room temperature curing agent for epoxy resin - RSC Publishing. (2022, June 21). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
Vinyl ether - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
Performance of phenylthiourea as corrosion inhibitor for aluminum in trichloroacetic acid. (2009, May). ResearchGate. Retrieved March 7, 2024, from [Link]
Role of Some Phenylthiourea Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution - ResearchGate. (2025, August 5). ResearchGate. Retrieved March 7, 2024, from [Link]
A Study on the Adsorption Characteristics of Thiourea by Typical Minerals from the Bio-Oxidation Residue of Gold Ore - MDPI. (2022, March 30). MDPI. Retrieved March 7, 2024, from [Link]
US3370095A - Preparation of vinyl ethers - Google Patents. (n.d.). Google Patents.
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D. (2022, April 26). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
A Study on the Adsorption Characteristics of Thiourea by Typical Minerals from the Bio-Oxidation Residue of Gold Ore - SciSpace. (2022, March 30). SciSpace. Retrieved March 7, 2024, from [Link]
Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye - PMC. (2025, December 4). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
A Study on the Adsorption Characteristics of Thiourea by Typical Minerals from the Bio-Oxidation Residue of Gold Ore - ResearchGate. (2025, October 13). ResearchGate. Retrieved March 7, 2024, from [Link]
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. (n.d.). International Journal of Creative Research Thoughts. Retrieved March 7, 2024, from [Link]
(PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - ResearchGate. (2019, March 11). ResearchGate. Retrieved March 7, 2024, from [Link]
Surface Molecular Functionalization of Unusual Phase Metal Nanomaterials for Highly Efficient Electrochemical Carbon Dioxide Reduction under Industry. (n.d.). Wiley Online Library. Retrieved March 7, 2024, from [Link]
Analytical Methods for Characterization of Nanomaterial Surfaces - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (2011, September 6). MDPI. Retrieved March 7, 2024, from [Link]
Surface Functionalization. (n.d.). ETH Zurich. Retrieved March 7, 2024, from [Link]
Thiourea, n-(2-(ethenyloxy)ethyl)-n'-phenyl- (C11H14N2OS) - PubChemLite. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
Surface modification techniques - ResearchGate. (2025, September 8). ResearchGate. Retrieved March 7, 2024, from [Link]
Surface Functionalization of Poly(ethylene terephthalate) via Surface-Initiated Atom Transfer Radical Polymerization to Achieve Superhydrophobic, Hydrophilic, and Antibacterial Properties - MDPI. (2026, February 24). MDPI. Retrieved March 7, 2024, from [Link]
Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents. (n.d.). Google Patents.
Recent advances in analytical techniques for high throughput experimentation. (2020, December 18). Wiley Online Library. Retrieved March 7, 2024, from [Link]
Surface modification and local orientations of surface molecules in nanotherapeutics. (2015, June 10). PubMed. Retrieved March 7, 2024, from [Link]
Surface Modification Strategy for Enhanced NO 2 Capture in Metal–Organic Frameworks. (2022, May 26). MDPI. Retrieved March 7, 2024, from [Link]
Application of Advanced Analytical Techniques in Organic Cultural Heritage: A Case Study of Ancient Architecture Relics in the Palace Museum (Beijing) - MDPI. (2022, May 5). MDPI. Retrieved March 7, 2024, from [Link]
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Semantic Scholar. (2023, May 9). Semantic Scholar. Retrieved March 7, 2024, from [Link]
Surface Modification on Polyethylene Terephthalate Films With 2-methacryloyloxyethyl Phosphorylcholine - PubMed. (2013, July 1). PubMed. Retrieved March 7, 2024, from [Link]
Surface Modification with Particles Coated or Made of Polymer Multilayers - MDPI. (2022, November 16). MDPI. Retrieved March 7, 2024, from [Link]
Poly[oligo(2-ethyl-2-oxazoline) methacrylate] as a surface modifier for bioinertness. (2021, May 15). Kyushu University. Retrieved March 7, 2024, from [Link]
preventing hydrolysis of vinyl ether group in N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Subject: Preventing Hydrolysis of Vinyl Ether Group in N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea Ticket ID: VE-THIO-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Vulnerabilities Yo...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Preventing Hydrolysis of Vinyl Ether Group in N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Ticket ID: VE-THIO-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Vulnerabilities
You are working with N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea , a bifunctional molecule containing two distinct reactive centers: a vinyl ether (enol ether) and a thiourea .
The primary failure mode for this compound is acid-catalyzed hydrolysis of the vinyl ether. Unlike simple ethers (e.g., diethyl ether), vinyl ethers are extremely acid-labile. Even weak acids (like untreated silica gel or aged chloroform) can catalyze the cleavage of the vinyl group, releasing acetaldehyde and the alcohol derivative.
Critical Stability Profile:
Acid Sensitivity: High. Hydrolysis occurs rapidly at pH < 5.
Base Sensitivity: Low. Stable in basic conditions (e.g.,
, NaOH).
Oxidation Sensitivity: Moderate. The thiourea sulfur is prone to oxidation (to formamidine disulfides) or desulfurization. Avoid peroxides.
The Mechanism: Why Hydrolysis Occurs
To prevent the reaction, you must understand the mechanism. The hydrolysis of vinyl ethers is not a simple
reaction; it proceeds through a high-energy oxocarbenium ion intermediate.
Mechanistic Pathway (DOT Visualization)
Key Insight: The rate-determining step is the protonation of the
-carbon (the of the vinyl group). This creates a resonance-stabilized cation. Because this step is so fast, you cannot "outrun" hydrolysis in acidic media; you must prevent the protonation entirely.
Troubleshooting Guides & FAQs
Issue 1: "My product disappeared on the silica column."
Diagnosis: Silica gel is naturally acidic (
). This is sufficient to hydrolyze vinyl ethers during the time scale of flash chromatography.
Solution: You must neutralize the silica gel before loading your compound.[1]
Protocol: Pre-wash the packed column with 1-2% Triethylamine (TEA) in hexanes (or your starting eluent).[2]
Alternative: Use neutral or basic Alumina (Activity Grade III) instead of silica.
Issue 2: "The NMR spectrum shows a forest of peaks and an aldehyde signal."
Diagnosis: The solvent is the culprit. Chloroform (
) slowly decomposes to form HCl and Phosgene upon storage, especially if not stabilized with silver foil or amylene.
Solution:
Filter solvent: Pass
through a small plug of basic alumina or solid directly into the NMR tube.
Switch solvent: Use
-DMSO or -Acetone (generally less acidic).
Add Scavenger: Add a few grains of solid anhydrous
to the NMR tube.
Issue 3: "The reaction turned into a viscous gel/solid."
Diagnosis: This is likely Cationic Polymerization , not hydrolysis. The same protons that cause hydrolysis can also initiate chain-growth polymerization of the vinyl ether group if water is excluded.
Solution: Ensure all glassware is base-washed. Add a radical inhibitor (like BHT) if the issue persists (though vinyl ethers usually polymerize cationically, radical pathways are possible with thioureas present).
Experimental Protocols
SOP-01: Base-Buffered Silica Chromatography
Use this protocol to purify N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea without degradation.
Slurry Preparation: Prepare the silica slurry using your starting eluent mixture spiked with 1% v/v Triethylamine .
Packing: Pour the slurry into the column. Flush with at least 2 column volumes of the 1% TEA eluent. This converts acidic silanol groups (
) to ammonium salts ().
Loading: Dissolve your crude material in a minimal amount of eluent containing 0.5% TEA. Load carefully.
Elution: Run the column using your gradient. You may reduce TEA to 0.1% or remove it for the bulk elution, but maintaining 0.5% is safer for high-value intermediates.
Concentration: Do not heat the rotovap bath above 35°C. Vinyl ethers can be thermally sensitive in the presence of trace salts.
SOP-02: Storage & Handling
Storage Conditions:
Temperature: -20°C.
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Stabilizer: Store as a solid if possible. If oil, consider adding a pellet of KOH or
to the vial to act as an acid scavenger.
Decision Matrix: Purification Strategy
Use this flow chart to determine the safe purification route for your specific synthesis batch.
Data Summary: Stability Profile
Condition
Stability Rating
Notes
Aqueous Acid (pH < 4)
🛑 Critical Failure
Rapid hydrolysis to aldehyde.
Aqueous Base (pH > 9)
✅ Stable
Vinyl ethers resist base hydrolysis.
Silica Gel (Untreated)
⚠️ High Risk
Surface acidity causes degradation on column.
Alcoholic Solvents
⚠️ Moderate Risk
Can undergo acetal exchange if trace acid is present ().
Oxidants (H2O2, mCPBA)
🛑 Critical Failure
Attacks Thiourea sulfur; epoxidizes vinyl ether.
References
Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl
-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry.
BenchChem Technical Guides. (2025). Purification of Enol Ethers: Deactivated Silica Gel Techniques.
Ledwith, A., & Woods, H. J. (1970). Reactivity and structure of alkyl vinyl ethers.[4] Part II. Kinetics and mechanism of acid-catalysed hydrolysis. Journal of the Chemical Society B.
Cayman Chemical. (2022).[5] Product Information: N-Phenylthiourea Stability and Storage.
Fors, B. P., et al. (2024).[6] Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate. Chemical Science.
Technical Support Center: Optimizing Yield for Synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Welcome to the Technical Support Center. Synthesizing N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea presents a unique chemoselectivity challenge for drug development professionals and synthetic chemists. While the formation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Synthesizing N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea presents a unique chemoselectivity challenge for drug development professionals and synthetic chemists. While the formation of a thiourea linkage via the condensation of an amine with an isothiocyanate is a highly reliable [1], the target molecule contains a highly acid-sensitive vinyloxy (ethenyloxy) group. Standard thiourea workflows often overlook the fragility of enol ethers, leading to catastrophic yield losses via hydrolysis or cationic polymerization.
This guide provides a field-proven, self-validating workflow designed to maximize yield, preserve the vinyloxy moiety, and troubleshoot common failure modes encountered during this specific reaction[2].
Part 1: Mechanistic Grounding & Protocol Design
As an Application Scientist, it is critical to understand that successful synthesis is not just about mixing reagents; it is about controlling the micro-environment of the reaction. Every step in our protocol is dictated by the following causal relationships:
Solvent Causality: We strictly avoid protic solvents (e.g., ethanol) which can participate in hydrogen bonding and complicate the isolation of the acid-sensitive product. Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) ensures a strictly aprotic environment.
Thermal Causality: The nucleophilic attack of 2-(vinyloxy)ethan-1-amine on phenyl isothiocyanate is exothermic. If the temperature exceeds 25 °C during the initial addition, localized heating triggers the auto-polymerization of the vinyloxy group. Modern also emphasize the importance of precise temperature control when handling sensitive thiourea derivatives[3].
pH Causality: Enol ethers rapidly hydrolyze to acetaldehyde and the corresponding alcohol in the presence of trace moisture and acid. Maintaining a basic micro-environment by utilizing Triethylamine (TEA) as a continuous additive prevents this degradation.
Part 2: Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the vinyloxyethyl chain throughout the synthesis.
Step 1: Equipment & Reagent Preparation
Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and an addition funnel. Purge the system with argon for 15 minutes.
Validation: Ensure the argon line passes through a Drierite trap to eliminate trace moisture.
Step 2: Reagent Mixing & Temperature Control
Dissolve 1.05 equivalents of 2-(vinyloxy)ethan-1-amine in 20 mL of anhydrous THF.
Add 1% v/v Triethylamine (TEA) to the solution to establish a basic micro-environment.
Cool the flask to 0 °C using an ice-water bath.
Dissolve 1.00 equivalent of phenyl isothiocyanate in 10 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 30 minutes.
Step 3: Reaction Monitoring
Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 3 hours.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). Crucial: You must pre-treat your TLC plates by running them in a chamber with 5% TEA in hexanes and drying them before spotting. Failure to do so will cause the product to decompose on the acidic silica of the TLC plate, giving a false negative for reaction completion.
Step 4: Workup & Isolation
Quench the reaction with 15 mL of saturated aqueous
to ensure the aqueous phase remains basic.
Extract the product with Ethyl Acetate (
mL).
Dry the combined organic layers over anhydrous
. Do not use , as its slight acidity can initiate hydrolysis during concentration.
Concentrate under reduced pressure (bath temperature strictly < 30 °C).
Step 5: Purification
Purify the crude product via flash column chromatography using silica gel.
Validation Checkpoint: The silica gel must be pre-neutralized. Flush the column with 2 column volumes of eluent containing 5% TEA prior to loading the sample. Use a mobile phase of Hexanes/EtOAc (gradient) containing 1-2% TEA.
Part 3: Troubleshooting FAQs
Q: My post-reaction NMR shows a distinct doublet at ~9.8 ppm and my yield is extremely low. What happened?A: The peak at ~9.8 ppm is the aldehyde proton of acetaldehyde. This indicates acid-catalyzed hydrolysis of your vinyloxy group, which cleaves the ether to form acetaldehyde and 1-(2-hydroxyethyl)-3-phenylthiourea. This occurs if your solvent isn't strictly anhydrous or if you skipped the TEA additive. Ensure all glassware is flame-dried and rigorously maintain the 1% TEA concentration.
Q: The reaction mixture turned highly viscous and the yield of the isolated monomer is <30%. Should I heat the reaction to push it to completion?A:No. Viscosity indicates cationic polymerization of the vinyl ether moiety. Heating the reaction promotes this side reaction. Polymerization is triggered by localized heating during the isothiocyanate addition or by trace acidic impurities. Ensure the addition is strictly dropwise at 0 °C, and verify the purity of your starting amine, which can degrade and form reactive impurities over time.
Q: I am isolating a significant amount of a symmetrical byproduct (N,N'-diphenylthiourea). How do I prevent this?A: N,N'-diphenylthiourea is formed when trace water hydrolyzes phenyl isothiocyanate into aniline and
. The highly nucleophilic aniline then rapidly reacts with another equivalent of phenyl isothiocyanate. As noted in[4], this dictates strict anhydrous conditions. Dry your solvents over activated 3Å molecular sieves prior to use.
Q: My product degrades entirely during silica gel chromatography, even though the crude NMR looked perfect. How can I isolate it safely?A: Standard silica gel has a pH of ~4.5 to 5.5, which is acidic enough to destroy the vinyloxy group during the residence time on the column. You must neutralize the silica by adding 5% TEA to your initial column packing solvent, and maintain 1-2% TEA in your active mobile phase.
Part 4: Quantitative Data & Optimization
The following table summarizes the optimization parameters and their direct impact on the yield and purity of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.
Solvent System
Temp Profile (°C)
Additive / Workup Modification
Isolated Yield (%)
Purity (HPLC)
Primary Failure Mode Observed
Benzene
25 (Constant)
None
88%
92%
Reagent toxicity; minor hydrolysis
DCM
0 25
None
82%
90%
Trace hydrolysis on silica column
THF
Reflux (66)
None
< 30%
N/A
Extensive cationic polymerization
THF
0 20
1% TEA in rxn & column
> 95%
> 98%
None (Optimized Conditions)
Part 5: Workflow Visualization
The following logic tree maps the critical path of the synthesis, highlighting the exact stage where the most common failure mode (hydrolysis) is detected and mitigated.
Fig 1: Synthesis workflow and troubleshooting logic for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.
References
Title: Reactions of vinyl ethers of 2-hydroxyethylamines with phenyl isothiocyanate.
Source: Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science.
URL: [Link]
Title: Mechanochemical synthesis of thioureas, ureas and guanidines.
Source: Beilstein Journal of Organic Chemistry (PMC).
URL: [Link]
Title: Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution.
Source: Molecules (MDPI).
URL: [Link]
troubleshooting polymerization inhibition in N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea reactions
Welcome to the technical support center for troubleshooting polymerization reactions involving N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting polymerization reactions involving N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the polymerization of this unique bifunctional monomer. Our approach is rooted in first principles of polymer chemistry to explain not just what to do, but why a particular step is critical for success.
Overview: The Dual Personality of Your Monomer
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a challenging yet versatile monomer. Its behavior is dictated by two distinct functional groups:
Vinyl Ether Group (ethenyloxy): This group is electron-rich, making it highly susceptible to cationic polymerization . Conversely, it is generally unreactive in traditional free-radical homopolymerization due to the nucleophilic nature of its double bond.[1]
N,N'-disubstituted Thiourea Group: This moiety is a powerful hydrogen-bond donor and can act as a ligand, a catalyst in certain systems, or a reducing agent.[2][3][4] Its presence can also introduce specific impurities or side reactions that may inhibit polymerization.
Understanding this duality is the first step in effective troubleshooting. Most polymerization failures with this monomer can be traced back to reaction conditions that are incompatible with one or both of these functional groups.
General Troubleshooting Workflow
Before diving into specific FAQs, use this workflow to guide your initial diagnostic process.
Caption: Water terminating a growing cationic polymer chain.
Actionable Solutions:
Rigorous Drying of All Components: Implement a strict anhydrous protocol.
Monomer Purification: If the monomer has been stored for a long time or exposed to air, it should be purified. Distillation under reduced pressure is effective. Store the purified monomer over molecular sieves in a desiccator.
Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox.
Protocol: Standard Anhydrous Cationic Polymerization Setup
Glassware: Dry all glassware (reaction flask, syringes, stir bar) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry N₂ or Ar.
Solvent: Use anhydrous grade solvent packaged under an inert atmosphere. If unavailable, dry the solvent using appropriate methods (e.g., passing through an activated alumina column or distilling from a suitable drying agent like CaH₂) and store over molecular sieves.
Monomer Addition: Transfer the purified monomer and solvent to the reaction flask via a dry, gas-tight syringe.
Initiation: Cool the reaction to the target temperature (e.g., -78°C to 0°C) before adding the initiator/catalyst via syringe. [5]Low temperatures are often required to control the polymerization and minimize side reactions.
[6][5]
FAQ 2: I've eliminated water, but the polymerization is still sluggish or fails. What else could be wrong?
Short Answer: Acidic or basic impurities from the monomer synthesis process.
In-Depth Explanation:
The synthesis of N-phenylthiourea derivatives often involves reagents like aniline, isothiocyanates, or acids (e.g., HCl).
[7][8]* Basic Impurities (e.g., residual aniline): These will neutralize the acidic initiator (e.g., a Lewis acid or protonic acid), preventing the polymerization from starting.
[9]* Acidic Impurities (e.g., residual HCl): While cationic polymerization requires an acid, uncontrolled traces of strong acids can lead to explosive, uncontrolled polymerization or interfere with more sophisticated initiator systems.
The thiourea moiety itself can act as a base, and its interaction with the initiator should be considered. Furthermore, some thiourea derivatives have been investigated as polymerization inhibitors.
[10]
Actionable Solutions:
Monomer Re-purification: If you suspect impurities, purify your monomer using column chromatography on silica gel or alumina. This is more effective than distillation for removing non-volatile impurities.
Use of an Acid Scavenger (with caution): In some polymer systems, non-nucleophilic bases or "acid scavengers" are added to neutralize unwanted acidic impurities that can cause degradation. [11][12][13]For cationic polymerization, this is counterintuitive as it can neutralize your initiator. However, if your system is plagued by uncontrolled acidic byproducts, a carefully chosen proton sponge (a sterically hindered, non-nucleophilic base) might be a last-resort solution, though monomer purification is strongly preferred.
Potential Inhibitor
Affected Polymerization
Likely Source
Recommended Removal Method
Water
Cationic
Atmosphere, Reagents
Rigorous drying, use of anhydrous solvents
Basic Impurities (e.g., Aniline)
Cationic
Monomer Synthesis
Column Chromatography, Distillation
Acidic Impurities (e.g., HCl)
Cationic (can cause poor control)
Monomer Synthesis
Neutral Wash, Column Chromatography
Oxygen
Radical
Atmosphere
Deoxygenation (Sparging, Freeze-Pump-Thaw)
Phenolic Stabilizers
Radical
Commercial Monomer Precursor
Pass through basic alumina column
Part 2: Troubleshooting Radical Polymerization
Attempting radical polymerization of this monomer requires a more nuanced approach, as vinyl ethers do not readily undergo conventional free-radical homopolymerization.
[1]
FAQ 3: I'm using a standard radical initiator like AIBN or BPO, and nothing is happening. Why?
Short Answer: The vinyl ether double bond is not reactive enough towards free radicals.
In-Depth Explanation:
The oxygen atom adjacent to the vinyl group in a vinyl ether donates electron density into the double bond, making it nucleophilic. Propagating radicals are typically electrophilic, and this electronic mismatch results in a very low rate constant for propagation. Furthermore, chain transfer reactions can become significant, leading to the formation of only low molecular weight oligomers.
[14]
Actionable Solutions:
Switch to Co-polymerization: The most effective strategy is to copolymerize the vinyl ether with an electron-acceptor monomer, such as a maleimide or an acrylate. [15][16]This creates a "push-pull" system that facilitates radical addition.
Utilize Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully applied to polymerize certain functionalized vinyl ethers. [17][18]This would require selecting an appropriate RAFT agent.
FAQ 4: I'm attempting a RAFT polymerization, but it's inhibited. What are the likely culprits?
Short Answer: Oxygen contamination or the presence of phenolic stabilizers.
In-Depth Explanation:
Oxygen: Radical polymerizations are notoriously sensitive to atmospheric oxygen. [19]Oxygen is a diradical that rapidly reacts with the propagating carbon-centered radicals to form stable peroxy radicals, which do not propagate and thus terminate the polymerization chain.
[20]
Caption: Oxygen scavenging a growing polymer radical.
Phenolic Stabilizers: The precursor used to synthesize your monomer, likely 2-(vinyloxy)ethanol, is commercially supplied with a small amount of a radical inhibitor (e.g., hydroquinone) to ensure shelf-life. []This inhibitor must be completely removed before attempting polymerization.
Actionable Solutions:
Thorough Deoxygenation:
Sparging: Bubble a stream of dry, inert gas (N₂ or Ar) through your reaction mixture for 30-60 minutes prior to heating and initiation.
Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three cycles of freezing the reaction mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.
Inhibitor Removal: Before synthesizing your final monomer, pass the commercial 2-(vinyloxy)ethanol precursor through a small column packed with basic alumina to remove the acidic phenolic inhibitors.
References
Sato, T., et al. (2008). Specific Polymerization Mechanism Involving β-Scission of Mid-Chain Radical Yielding Oligomers in the Free-Radical Polymerization of Vinyl Ethers. Macromolecules. Retrieved from [Link]
Zhang, L., et al. (2016). Fast and selective ring-opening polymerizations by alkoxides and thioureas. Nature Chemistry. Retrieved from [Link]
Lalevée, J., et al. (2025). Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. Polymers (Basel). Retrieved from [Link]
Barton, J., et al. (n.d.). Effects of vinyl ethers upon radical polymerizations. ResearchGate. Retrieved from [Link]
Sanda, F., et al. (n.d.). Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. FAO AGRIS. Retrieved from [Link]
Gao, Y., et al. (2026). A Mini‐Review of Thiourea‐Based Polymers in Catalysis: From Hydrogen‐Bonding to Emerging Polymerization Strategies. ResearchGate. Retrieved from [Link]
Yagci, Y., & Denizligil, S. (2001). Copolymerization of butyl vinyl ether and methyl methacrylate by combination of radical and radical promoted cationic mechanisms. Polymer. Retrieved from [Link]
Sanda, F., et al. (2025). Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. ResearchGate. Retrieved from [Link]
Shankel, S. L., et al. (2022). Moisture tolerant cationic RAFT polymerization of vinyl ethers. Polymer Chemistry. Retrieved from [Link]
Savarapu, S., & Samui, A. B. (2006). Role of Thiourea in Redox Polymerization. Journal of Macromolecular Science, Part C. Retrieved from [Link]
Sipani, V. K., & Scranton, A. B. (n.d.). Effect of Water in Cationic Photopolymerizations: Reversible Inhibition. RadTech. Retrieved from [Link]
Vick, C. B., & Christiansen, A. W. (n.d.). Use of acid scavengers to improve durability of acid-catalyzed adhesive wood bonds. Forest Products Laboratory. Retrieved from [Link]
Shinstine, C. S., et al. (n.d.). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. PMC. Retrieved from [Link]
Various Authors. (2025). Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. Retrieved from [Link]
Roy, S., et al. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC. Retrieved from [Link]
Roy, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Retrieved from [Link]
Wang, Z., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. PMC. Retrieved from [Link]
Sugihara, S., et al. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. Retrieved from [Link]
Crivello, J. V., & Lin, S. (n.d.). Effect of moisture on cationic polymerization of silicone epoxy monomers. ResearchGate. Retrieved from [Link]
Eckberg, R. (n.d.). Moisture's Impact on Cationic Polymerization. Scribd. Retrieved from [Link]
ResearchGate. (2014). How can I deal with moisture in a cationic polymerization of epoxy resin? Retrieved from [Link]
IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
Liu, B., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. Retrieved from [Link]
Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
NCCHEM. (2023). PHENYLTHIOUREA SYNTHESIS.#ncchem. YouTube. Retrieved from [Link]
Carnegie Mellon University. (2018). Oxygen Breathes New Life into Radical Polymerization. Department of Chemistry. Retrieved from [Link]
Konkolewicz, D., et al. (n.d.). Up in the air: oxygen tolerance in controlled/living radical polymerisation. PMC. Retrieved from [Link]
PubChemLite. (n.d.). Thiourea, n-(2-(ethenyloxy)ethyl)-n'-phenyl- (C11H14N2OS). Retrieved from [Link]
Decker, C., & Nguyen, T. L. T. (n.d.). Photoinitiated polymerization of vinyl ether-based systems. ResearchGate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of phenyl thiourea. Retrieved from [Link]
Google Patents. (n.d.). CN106397182A - Polymerization inhibitor for preparation apparatus of acrylic acid.
Technical Support Center: Thermal Stability of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea Copolymers
This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with functionalized vinyl ether polymers. Case ID: POLY-VE-TU-001 Status: Active Subject: Troubleshooting Thermal Degradation...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with functionalized vinyl ether polymers.
Case ID: POLY-VE-TU-001
Status: Active
Subject: Troubleshooting Thermal Degradation & Stability Optimization
Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary & System Overview
The Molecule:
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (VE-PTU) is a bifunctional monomer containing an electron-rich vinyl ether group (polymerizable) and a phenylthiourea moiety (functional/chelating).
The Problem:
Researchers frequently report premature degradation (yellowing, mass loss) at temperatures as low as 150°C. This instability arises from two distinct mechanistic flaws:
Thiourea Reversion: The thiourea linkage is thermally labile, undergoing a retro-addition reaction to release isothiocyanates and amines.
Acetal Hydrolysis (Backbone Unzipping): If synthesized via cationic polymerization, residual Lewis acids catalyze the cleavage of the backbone hemiacetal linkages.
The Solution Strategy:
Thermal stability is not improved by a single additive but by a tripartite approach :
Copolymer Architecture: Switching to alternating copolymers with electron-deficient monomers (e.g., Maleimides).
Catalyst Quenching: Rigorous removal of acid residues.
End-Capping: Preventing unzipping from chain ends.
Troubleshooting Guide (Q&A)
Category A: Thermal Degradation Diagnosis
Q1: My polymer turns yellow/brown at 160°C. Is this oxidation?A: Unlikely. This is characteristic of thiourea thermolysis .
Mechanism: At elevated temperatures (>150°C), the N,N'-disubstituted thiourea undergoes a retro-reaction, cleaving into phenyl isothiocyanate and the polymeric amine . The isothiocyanate species are highly reactive and crosslink or oxidize, causing the color change.
Immediate Fix: Keep processing temperatures below 140°C. If higher temps are required, you must switch to an alternating copolymer system (see Protocol B).
Q2: TGA shows a two-step weight loss. What is happening?A: This confirms a dual-mode failure.
Step 1 (~170-200°C): Loss of the pendant phenyl group via thiourea breakdown (loss of Ph-NCS).
Step 2 (~350°C+): Degradation of the main poly(vinyl ether) backbone.
Diagnostic: Run TGA-MS (Mass Spec). If you detect a mass peak at 135 Da (Phenyl Isothiocyanate), your thiourea group is the failure point.
Category B: Synthesis & Processing[1][2]
Q3: I am using cationic polymerization (
). Why is my polymer turning into a sticky oil upon drying?A: This is Acid-Catalyzed Hydrolysis .
Technical Support Center: Troubleshooting N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea Synthesis
Welcome to the Application Scientist Support Portal. The synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (also known as 1-(2-(vinyloxy)ethyl)-3-phenylthiourea) via the nucleophilic addition of 2-(vinyloxy)ethanami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. The synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (also known as 1-(2-(vinyloxy)ethyl)-3-phenylthiourea) via the nucleophilic addition of 2-(vinyloxy)ethanamine to phenyl isothiocyanate is a highly efficient route. However, the bifunctional nature of the starting materials—specifically the extreme acid-lability of the vinyl ether group and the electrophilicity of the isothiocyanate—creates a landscape prone to competing side reactions.
This guide provides field-proven insights, mechanistic causality, and a self-validating protocol to ensure high-fidelity synthesis.
Visualizing the Reaction Landscape
Reaction pathway of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea synthesis and side reactions.
Q1: My vinyl ether starting material is degrading into acetaldehyde and 2-aminoethanol derivatives. How do I prevent this?A1: You are observing acid-catalyzed hydrolysis. The vinyl ether moiety is exceptionally acid-labile. Mechanistically, hydrolysis proceeds through a rate-determining proton transfer to the β-carbon of the vinyl ether, followed by rapid hydration and the subsequent decomposition of a hemiacetal intermediate[1]. Even trace amounts of hydrochloric acid in chlorinated solvents (like chloroform or dichloromethane) or acidic silanol groups on untreated glassware are sufficient to drive this degradation.
Causality-Driven Solution: Shift the equilibrium by maintaining a strictly basic environment. Pass all chlorinated solvents through a plug of basic alumina immediately prior to use. Add a non-nucleophilic base (e.g., 0.1 equivalents of triethylamine) to the reaction mixture to scavenge any adventitious protons.
Q2: My LC-MS shows a significant mass corresponding to N,N'-diphenylthiourea. Where is this symmetrical byproduct coming from?A2: Symmetrical thiourea formation is a classic side reaction when utilizing phenyl isothiocyanate, typically arising from two distinct pathways:
Moisture Contamination: Phenyl isothiocyanate reacts with trace water to form an unstable carbamic acid, which rapidly decarboxylates into aniline. This in-situ generated aniline then acts as a nucleophile, attacking another equivalent of phenyl isothiocyanate to yield N,N'-diphenylthiourea[2].
Thermal Disproportionation: At elevated temperatures, unsymmetrical thioureas can undergo thermal stress, leading to disproportionation into their symmetrical counterparts[3].
Causality-Driven Solution: Strictly dry your solvents over 3Å molecular sieves. Maintain the reaction temperature between 0 °C and 25 °C. Never apply heat to accelerate this specific coupling.
Q3: The reaction mixture becomes highly viscous, and the vinyl protons (dd, ~6.5 ppm) disappear in the ¹H-NMR without any aldehyde formation. What happened?A3: You are observing the cationic polymerization of the vinyl ether. In the absence of water but the presence of trace Lewis or Brønsted acids, the electron-rich double bond of the vinyl ether undergoes rapid cationic polymerization.
Causality-Driven Solution: Avoid acid-washed glassware entirely. Rinse all reaction flasks with a dilute base solution (e.g., 1% N,N-Diisopropylethylamine in acetone) and dry thoroughly in an oven before use.
Quantitative Data Summary: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and the distribution of products, highlighting the necessity of the optimized parameters.
Condition Profile
Solvent Treatment
Temp (°C)
Additive
Target Yield (%)
Hydrolysis (%)
Sym. Thiourea (%)
A (Unoptimized)
Untreated DCM
25
None
< 42%
> 48%
~ 10%
B (Thermal Stress)
Anhydrous THF
65
None
~ 55%
< 2%
> 40%
C (Optimized)
Basic Alumina DCM
0 → 25
0.1 eq TEA
> 94%
< 1%
< 2%
Optimized Step-by-Step Methodology
This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that side reactions are mitigated before they can compromise the bulk material.
Step 1: Reagent and Solvent Preparation
Pass 50 mL of Dichloromethane (DCM) through a 2-inch plug of basic alumina (Brockmann Grade I) into a base-washed, oven-dried round-bottom flask.
Validation Check: Spot the filtered DCM onto moistened universal indicator paper. The pH must read ≥ 7.5. If it is neutral or acidic, repack the alumina plug and repeat.
Step 2: Reaction Assembly
Dissolve 2-(vinyloxy)ethanamine (1.0 eq, 10 mmol) in 20 mL of the treated DCM under an inert nitrogen atmosphere.
Add Triethylamine (TEA) (0.1 eq, 1 mmol) to the solution to act as a continuous acid scavenger.
Cool the reaction flask to 0 °C using an ice-water bath.
Step 3: Electrophile Addition and Monitoring
Dissolve phenyl isothiocyanate (0.98 eq, 9.8 mmol) in 10 mL of treated DCM. Note: Using a slight deficit of the isothiocyanate prevents the excess reagent from reacting with adventitious moisture to form symmetrical byproducts during workup.
Add the isothiocyanate solution dropwise over 15 minutes.
Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.
Validation Check (Reaction Progress): Monitor via FT-IR or TLC. For IR, take a crude aliquot; the complete disappearance of the strong, broad isothiocyanate -N=C=S stretching band at ~2100 cm⁻¹ confirms reaction completion.
Step 4: Quenching and Workup
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. This maintains the basicity of the system and prevents hydrolysis during the aqueous wash.
Separate the organic layer and wash the aqueous layer with an additional 15 mL of treated DCM.
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure. Crucial: Keep the water bath temperature of the rotary evaporator strictly below 30 °C to prevent thermal disproportionation.
Validation Check (Product Integrity): Obtain a ¹H-NMR spectrum in CDCl₃ (pre-neutralized with basic alumina). Confirm the presence of the intact vinyl ether protons (a characteristic doublet of doublets at ~6.5 ppm) and the thiourea NH protons (broad singlets at ~6.0 - 8.0 ppm).
FAQ 1: Why is standard liquid-liquid extraction failing to remove excess phenyl isothiocyanate?
Technical Support Center: Purification of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea Troubleshooting Guide & Protocols for Isothiocyanate Scavenging Welcome to the Technical Support Center. As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Troubleshooting Guide & Protocols for Isothiocyanate Scavenging
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying bifunctional molecules where orthogonal reactivities clash. The synthesis of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea from 2-(ethenyloxy)ethan-1-amine and phenyl isothiocyanate (PhNCS) is a classic example. The primary challenge lies in removing the lipophilic, unreacted PhNCS without destroying the highly acid-labile product. This guide details self-validating, field-proven methodologies to achieve high-purity product while maintaining scientific integrity.
Causality & Mechanism:
PhNCS is highly lipophilic and often co-elutes with the thiourea product during standard silica gel chromatography. In typical amine-scavenging workflows, a soluble primary amine (like ethanolamine) is added to react with the excess isothiocyanate, followed by a strong acidic aqueous wash (e.g., 1 M HCl) to remove the resulting adduct.
However, your product contains a vinyl ether group (ethenyloxy). Vinyl ethers undergo rapid, acid-catalyzed hydrolysis via a rate-determining proton transfer to the
-carbon, forming an unstable hemiacetal that decomposes into acetaldehyde and an alcohol [1]. Exposing this product to pH < 5 will quantitatively destroy your yield. Therefore, purification must remain strictly neutral or mildly basic [2].
FAQ 2: What is the most effective, non-destructive method to remove excess PhNCS?
Solution:
The gold standard for this purification is the use of solid-phase polymer-supported amine scavengers , such as PS-Trisamine or Aminomethyl Polystyrene [3].
Causality:
These macroporous resins feature primary amines tethered to a polystyrene backbone. They act as macroscopic nucleophiles, rapidly attacking the electrophilic carbon of the unreacted PhNCS to form a resin-bound thiourea. Because the scavenger and the impurity become part of a solid matrix, they are removed by simple filtration. This circumvents the need for aqueous washes entirely, keeping the system completely neutral and protecting the vinyl ether.
Table 1: Quantitative Comparison of Scavenger Resins for PhNCS Removal
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure and redissolve the residue in a non-nucleophilic, resin-swelling solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of ~0.1 M.
Resin Addition: Add 3 to 5 molar equivalents of PS-Trisamine resin (relative to the calculated excess of PhNCS). Self-validation step: Ensure the resin is free-flowing and properly stored under argon to prevent amine oxidation.
Agitation: Gently agitate the mixture on an orbital shaker for 2 to 3 hours at room temperature. Note: Do not use a magnetic stir bar, as it will mechanically shear the resin beads and clog the filter.
Filtration: Filter the suspension through a sintered glass funnel (medium porosity).
Washing: Wash the resin cake with 3 bed-volumes of the reaction solvent to ensure complete recovery of the product.
Concentration: Concentrate the filtrate in vacuo to yield the pure N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.
FAQ 3: If scavenger resins are unavailable, how can I perform a liquid-liquid extraction without cleaving the vinyl ether?
Solution:
Use Glycine as a liquid-phase scavenger coupled with a mild bicarbonate wash.
Causality:
Glycine is a highly water-soluble primary amino acid. When added to the crude mixture, it reacts with PhNCS to form N-(carboxymethyl)-N'-phenylthiourea. Because this byproduct contains a carboxylic acid tail, it is readily deprotonated by saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). The basic conditions safely partition the byproduct into the aqueous layer while simultaneously protecting the acid-sensitive vinyl ether from hydrolysis.
Scavenging Reaction: To the crude mixture in Dichloromethane (DCM), add an equal volume of Ethanol to homogenize the mixture. Add 5 equivalents of Glycine and 5 equivalents of Triethylamine (TEA).
Stirring: Stir vigorously at room temperature for 2 hours to ensure complete conversion of PhNCS.
Aqueous Wash: Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer three times with equal volumes of saturated aqueous NaHCO₃. Self-validation step: Check the pH of the aqueous wash; it must remain > 7 to ensure the vinyl ether remains intact.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
FAQ 4: How do I analytically verify the complete removal of PhNCS?
Solution:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the optimal method. PhNCS and its thiourea derivatives exhibit strong UV absorbance at 254 nm due to the conjugated aromatic
-system [4].
Protocol:
Run a gradient of Water/Acetonitrile. Critical Step: Buffer the mobile phase with 0.1% Triethylamine (TEA) instead of standard Trifluoroacetic acid (TFA) to maintain a basic pH and protect the vinyl ether from degrading on the column. Monitor the absorbance at 254 nm. The disappearance of the sharp, late-eluting PhNCS peak confirms successful scavenging.
Visualization: Orthogonal Purification Workflows
Workflow for the non-destructive removal of phenyl isothiocyanate from acid-sensitive thioureas.
References
Kresge, A. J., et al. "Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates." Bioconjugate Chemistry, National Institutes of Health (NIH). Available at: [Link]
Svensson, D., et al. "Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether." RSC Advances, Royal Society of Chemistry. Available at: [Link]
Biotage AB. "Metal Scavenger User Guide: Screening Protocol - Flow (Resins and Silicas)." Biotage Technical Documentation. Available at: [Link]
Banerjee, S., et al. "Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer." Bioconjugate Chemistry, National Institutes of Health (NIH). Available at: [Link]
Reference Data & Comparative Studies
Validation
Technical Guide: 1H NMR Structural Verification of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
The following guide is structured as a Technical Application Note , designed for researchers requiring rigorous verification of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. It focuses on the practical "performance" of NMR...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Application Note , designed for researchers requiring rigorous verification of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea. It focuses on the practical "performance" of NMR spectroscopy in distinguishing the target product from its precursors and degradation byproducts.
Executive Summary
This guide provides a definitive interpretation framework for the 1H NMR spectrum of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea . Unlike simple alkyl thioureas, this molecule contains a hydrolytically sensitive vinyl ether moiety and a phenylthiourea core capable of tautomerism.
Why this comparison matters:
In drug development and polymer science, the "performance" of an NMR protocol is defined by its ability to resolve the target molecule from two critical "alternatives" (impurities):
Starting Materials: Specifically the unreacted amine (2-(vinyloxy)ethanamine).
Degradation Products: Hydrolysis of the vinyl ether into acetaldehyde and alcohol.
This document synthesizes experimental data with theoretical shifts to provide a self-validating assignment protocol.
Structural Segmentation & Spin System Analysis
To accurately interpret the spectrum, we must deconstruct the molecule into three magnetically distinct zones.
Zone A: The Vinyl Ether (Hydrolytic Indicator)
Structure: -O-CH=CH₂
Key Feature: An ABC spin system (or AMX at high field). The internal vinyl proton is highly deshielded by oxygen, while the terminal protons show distinct geminal coupling.
Diagnostic Value: Integrity of these peaks confirms the polymerization "handle" is intact.
Zone B: The Ethylene Linker (Reaction Monitor)
Structure: -NH-CH₂-CH₂-O-
Key Feature: Two triplets (or multiplets).
Diagnostic Value: The shift of the N-CH₂ protons is the primary indicator of successful thiourea formation (shift from ~2.8 ppm in amine to ~3.8 ppm in thiourea).
Zone C: The Phenylthiourea Core (Conformational Probe)
Structure: Ph-NH-C(=S)-NH-
Key Feature: Two exchangeable NH protons and aromatic signals.[1]
Diagnostic Value: Highly solvent-dependent. In DMSO-d₆, NH signals are distinct; in CDCl₃, they are often broad or coalesced.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule's spectral performance against its critical alternatives (precursors and byproducts).
Table 1: Comparative Chemical Shift Data (δ ppm)
Note: Data standardized for DMSO-d₆ at 400 MHz.
Proton Assignment
Target Product (Thiourea)
Alternative 1 (Precursor Amine)
Alternative 2 (Hydrolysis Byproduct)
Interpretation Logic
Ph-NH (Thiourea)
9.5 - 10.0 (s, br)
Absent
9.5 - 10.0
Confirms thiourea core formation.
Alkyl-NH (Thiourea)
7.8 - 8.2 (s, br)
Absent (NH₂ at ~1.5)
7.8 - 8.2
Significant downfield shift from amine precursor.
Vinyl -CH=
6.45 - 6.55 (dd)
6.45 - 6.55
Absent (CHO at ~9.7)
CRITICAL: Loss of this signal indicates degradation.
Reasoning: Thiourea NH protons are often invisible or extremely broad in CDCl₃ due to rapid exchange and quadrupole broadening. DMSO-d₆ forms H-bonds, stabilizing the NH protons and slowing exchange, resulting in sharp, quantifiable peaks [1].
Alternative: Acetone-d₆.
Reasoning: Use if the sample must be recovered (DMSO is hard to remove).
Avoid: CDCl₃ (unless necessary).
Risk: Commercial CDCl₃ is often acidic (HCl formation), which rapidly hydrolyzes the vinyl ether to an alcohol and acetaldehyde.
Mitigation: If CDCl₃ must be used, filter it through basic alumina or add solid K₂CO₃ to the NMR tube.
Step 2: Sample Preparation
Weigh 5-10 mg of the thiourea derivative.
Dissolve in 0.6 mL DMSO-d₆ .
Critical Check: Ensure the solution is clear. Turbidity suggests polymerization of the vinyl group.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 1H (zg30).
Relaxation Delay (D1): Set to ≥ 5 seconds .
Why? Aromatic and vinyl protons have long T1 relaxation times. Short D1 leads to integration errors, making the ratio of Vinyl:Aromatic protons inaccurate (should be 3:5).
Scans: 16 or 32 (sufficient for >95% purity).
Visualization: Assignment Logic & Workflow
Figure 1: Structural Assignment Logic
This diagram maps the logical flow of assigning the spectrum, moving from the most distinct signals (Vinyl) to the most ambiguous (Linker).
Caption: Logical decision tree for validating the structure based on integral ratios and chemical shift zones.
Figure 2: Synthesis & Monitoring Workflow
The relationship between the precursors and the final spectral features.[3][7]
Caption: Reaction monitoring pathway highlighting the critical N-CH2 shift and potential hydrolysis risk.
Detailed Interpretation Guide
The Vinyl Ether System (The "Fingerprint")
The vinyl ether moiety is the most distinctive feature. It appears as an AMX system (often simplified to ABC).
H_a (Internal, -O-CH=): This proton is geminal to the oxygen, causing a significant downfield shift to ~6.5 ppm . It appears as a doublet of doublets (dd).[8]
Coupling: J_trans ≈ 14 Hz, J_cis ≈ 7 Hz.
H_b (Terminal Trans, =CH): Appears at ~4.2 ppm (dd).
Coupling: J_trans ≈ 14 Hz, J_gem ≈ 2 Hz.
H_c (Terminal Cis, =CH): Appears at ~3.95 ppm (dd).
Coupling: J_cis ≈ 7 Hz, J_gem ≈ 2 Hz.
Expert Insight: If these peaks appear as broad humps, your sample may be polymerizing in the tube.
The Thiourea NH Protons
In DMSO-d₆, you will observe two distinct singlets:
Ph-NH: More deshielded due to the aromatic ring anisotropy and electron withdrawal. Expect a broad singlet at 9.5 - 10.0 ppm .
Alkyl-NH: Less deshielded. Expect a broad singlet/triplet (due to coupling with adjacent CH₂) at 7.8 - 8.2 ppm .
Expert Insight: If you see a single broad peak at ~4-5 ppm, your solvent is likely "wet" (containing H₂O), causing rapid proton exchange that merges the NH signals with the water peak. Dry your DMSO over molecular sieves.
References
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[4] (Standard reference for vinyl ether coupling constants).
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for Thiourea chemical shift ranges).
Chemistry Steps. (2024). "NMR Chemical Shift Values Table - Protons on sp2 Hybridized Carbons".
Technical Assessment: FTIR Characterization of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Executive Summary: The Dual-Functionality Challenge N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a specialized functional monomer bridging two distinct chemical worlds: the robust, hydrogen-bonding thiourea core and the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Dual-Functionality Challenge
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a specialized functional monomer bridging two distinct chemical worlds: the robust, hydrogen-bonding thiourea core and the highly reactive, electron-rich vinyl ether tail . In drug development and advanced materials (e.g., hydrogels, molecularly imprinted polymers), this compound serves as a critical "anchor" molecule—using the phenylthiourea moiety for molecular recognition (via H-bonding) and the vinyl ether for cationic or radical polymerization.
The Analytical Problem: Verifying the synthesis of this molecule requires a precise spectroscopic distinction. You must confirm the formation of the thiourea bridge without accidentally polymerizing or hydrolyzing the sensitive vinyl ether group.
This guide provides an objective, data-driven comparison of the target molecule against its precursors and polymeric derivatives, establishing a self-validating FTIR protocol for purity assessment.
Structural Fingerprint Analysis[1][2]
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its three constituent vibrational zones.
Zone A: The Thiourea Core (-NH-C(=S)-NH-)
Function: Hydrogen bonding donor/acceptor.
Key Signal: The "Thioamide Bands" (I, II, III, IV). Unlike amides (C=O), the C=S bond is less polar and couples strongly with C-N stretching, resulting in complex mixed vibrations rather than a single sharp peak.
Critical Check: Broadening in the 3200–3400 cm⁻¹ region indicates successful H-bond network formation.
Zone B: The Vinyl Ether Tail (-O-CH=CH₂)
Function: Polymerization site.
Key Signal: The C=C stretch in vinyl ethers is distinct from simple alkenes due to the oxygen's electron donation (resonance effect).
Critical Check: A sharp band at 1610–1640 cm⁻¹ . Preservation of this peak is the primary metric of monomer stability.
Zone C: The Phenyl Anchor (Ph-)
Function: Hydrophobic interaction/Steric bulk.
Key Signal: Aromatic ring breathing and C-H out-of-plane (OOP) bends.
Critical Check: Strong peaks at 690–750 cm⁻¹ (monosubstituted benzene) serve as an internal standard for normalization, as they remain unchanged during reaction or polymerization.
Comparative Analysis: Product vs. Alternatives
The following section compares the target molecule's FTIR signature against its critical alternatives: the Precursor (Phenyl Isothiocyanate) and the Polymerized Product .
Comparison 1: Synthesis Verification (Target vs. Precursor)
The most common synthesis route is the nucleophilic addition of 2-(vinyloxy)ethylamine to phenyl isothiocyanate (PITC).
Feature
Precursor: Phenyl Isothiocyanate (PITC)
Target: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Status
N=C=S Stretch
~2000–2200 cm⁻¹ (Very Strong, Broad)
ABSENT
✅ Success
N-H Stretch
Absent
3200–3400 cm⁻¹ (Broad)
✅ formed
C=S Character
N/A (Isothiocyanate form)
~1200–1350 cm⁻¹ (Thioamide Band II)
✅ Formed
Insight: The complete disappearance of the intense N=C=S peak at ~2100 cm⁻¹ is the definitive "Go/No-Go" quality control gate. Any residual signal here indicates unreacted PITC, which is toxic and will interfere with biological assays.
Comparison 2: Polymerization Check (Monomer vs. Polymer)
When used in polymerization, the vinyl ether group is consumed.
Feature
Monomer (Target)
Polymer (Alternative State)
Status
Vinyl C=C
1615–1640 cm⁻¹ (Sharp)
Disappears / Diminishes
⚠️ Monitor
Vinyl =C-H (OOP)
~800–960 cm⁻¹
Disappears
⚠️ Monitor
Ether C-O-C
~1000–1200 cm⁻¹
Shifted/Broadened
ℹ️ Backbone
Detailed Characteristic Peak Assignments
The following table synthesizes experimental data from analogous N-substituted-N'-phenylthioureas and vinyl ethers to provide a reference standard.
Wavenumber (cm⁻¹)
Assignment
Intensity
Description & Diagnostic Value
3200 – 3400
ν(N-H)
Medium/Broad
Secondary Amine Stretch. Broadening indicates strong intermolecular H-bonding. Sharpens if diluted in non-polar solvent.
3000 – 3100
ν(=C-H)
Weak
Aromatic & Vinylic C-H Stretch. Often appears as a shoulder on the stronger aliphatic C-H bands.
2850 – 2960
ν(C-H)
Medium
Aliphatic Alkyl Stretch. From the ethyl linker (-CH₂-CH₂-).
2000 – 2200
ν(N=C=S)
None
PURITY CHECK. Must be baseline flat. Presence indicates contamination.
1615 – 1640
ν(C=C)
Medium/Sharp
Vinyl Ether Double Bond. Critical for assessing monomer integrity. Distinct from aromatic C=C.
1590 – 1600
ν(C=C) Ar
Medium
Aromatic Ring Stretch. Standard reference peak for phenyl group.
1500 – 1550
Thioamide I
Strong
Mixed Mode: δ(N-H) + ν(C-N). Characteristic of the thiourea linkage.
1200 – 1350
Thioamide II
Strong
Mixed Mode: ν(C=S) + ν(C-N) + δ(N-H). The "fingerprint" of the thiourea core.
1050 – 1150
ν(C-O-C)
Strong
Ether Linkage. Asymmetric stretch of the vinyl ether oxygen.
690 – 750
δ(C-H) Ar
Strong
Out-of-Plane Bending. Characteristic of mono-substituted benzene (Phenyl group).
Experimental Protocol: In-Situ Monitoring
This protocol is designed for Attenuated Total Reflectance (ATR-FTIR) , which is preferred over KBr pellets for this compound to avoid moisture absorption and pressure-induced polymerization of the vinyl ether.
Scans: 32 (Screening) or 64 (Publication quality).
Crystal: Diamond or ZnSe (Diamond preferred for durability).
Background: Air spectrum (clean crystal).
Sample Prep:
Liquids/Oils: Place 10 µL directly on the crystal.
Solids: Clamp down firmly to ensure optical contact.
Data Processing:
Apply baseline correction.
Normalize to the Aromatic C=C peak at ~1600 cm⁻¹ (internal standard).
Workflow Logic (DOT Visualization)
Figure 1: Logical decision tree for validating N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea synthesis using FTIR markers.
Synthesis Pathway & Mechanism[6]
Understanding the synthesis clarifies why the FTIR peaks shift. The reaction is a nucleophilic addition where the primary amine of the vinyl ether attacks the electrophilic carbon of the isothiocyanate.
Figure 2: Synthesis pathway highlighting the conservation of the vinyl group and the transformation of the isothiocyanate.
References
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard text for assigning Thioamide I/II/III bands and Vinyl Ether shifts).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for Phenyl and Isothiocyanate characteristic frequencies).[2][3][4]
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed analysis of Vinyl Ether C=C vs.
BenchChem Application Notes. (2025). FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. Link (General reference for phenyl vinyl ether spectral features).
NIST Chemistry WebBook. Thiourea IR Spectrum. Link (Baseline data for the thiourea core).
mass spectrometry fragmentation pattern of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
A Comprehensive Guide to the Mass Spectrometry Fragmentation of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea For researchers and scientists in the fields of analytical chemistry and drug development, a thorough understandin...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Mass Spectrometry Fragmentation of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
For researchers and scientists in the fields of analytical chemistry and drug development, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) . In the absence of direct experimental data for this specific molecule in the reviewed literature, this guide synthesizes established fragmentation principles of its constituent functional groups—phenylthiourea and vinyl ether—to construct a predictive fragmentation pathway. This approach not only offers a robust hypothesis for the fragmentation of the title compound but also serves as a methodological template for predicting the fragmentation of other novel, polyfunctionalized molecules.
The Compound of Interest: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is a molecule that incorporates several key functional groups: a phenyl ring, a thiourea linkage, an ethyl spacer, and a vinyl ether moiety. Each of these groups has a distinct influence on the molecule's fragmentation under mass spectrometric conditions. Understanding the interplay of these groups is crucial for interpreting the resulting mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
To analyze the fragmentation pattern of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, a standard electron ionization mass spectrometry experiment would be employed. The following is a generalized protocol:
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, forming a molecular ion (M•+).[1][3]
Fragmentation: The excess energy imparted during ionization causes the molecular ion to be in a highly excited state, leading to fragmentation into smaller, charged ions (fragment ions) and neutral molecules or radicals.[3]
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
Predicted Fragmentation Pathway
The fragmentation of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is expected to be directed by the most labile bonds and the formation of the most stable fragment ions. The initial ionization is likely to occur at the sulfur atom of the thiourea group or the π-systems of the phenyl and vinyl groups due to their relatively lower ionization energies.[1]
The proposed major fragmentation pathways are depicted in the following diagram and discussed in detail below.
Caption: Predicted major fragmentation pathways of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea.
Fragmentation Driven by the Phenylthiourea Moiety
The fragmentation of N-arylthioureas is well-documented.[4][5] Cleavage of the bonds adjacent to the thiocarbonyl group is a common feature.
Formation of Phenylisothiocyanate Cation (m/z 135): A prominent fragmentation pathway for N-phenylthiourea derivatives is the cleavage of the N-C bond of the substituted ethylamine, leading to the formation of the phenylisothiocyanate radical cation at m/z 135. This is often a stable and readily formed ion.
Formation of Aniline Cation (m/z 93): Through a hydrogen rearrangement followed by cleavage of the C-N bond, the aniline radical cation can be formed at m/z 93. This is a common fragmentation for compounds containing a phenylamino group.[6][7]
Formation of Phenyl Cation (m/z 77): The phenylisothiocyanate cation (m/z 135) can further fragment by losing the NCS group to yield the phenyl cation at m/z 77. The phenyl cation is a characteristic fragment for many benzene derivatives.
Fragmentation Involving the Vinyl Ether and Ethyl Linker
The vinyl ether and the ethyl bridge introduce additional fragmentation pathways.
Loss of a Vinyloxy Radical (m/z 179): Cleavage of the C-O bond in the vinyl ether group can lead to the loss of a vinyloxy radical (•OCH=CH₂), resulting in a fragment ion at m/z 179.
Formation of the Ethenyloxyethylamino Cation (m/z 86): Cleavage of the C-N bond of the thiourea group can generate a cation at m/z 86, corresponding to the [CH₂=CHOCH₂CH₂NH]•+ fragment.
Formation of the Vinyloxy Cation (m/z 43): Alpha-cleavage at the ether oxygen is a characteristic fragmentation pathway for ethers.[8] This would result in the formation of the vinyloxy cation ([CH₂=CHO]+) at m/z 43.
Comparison with Alternative Compounds
To better understand the influence of the N-(2-(ethenyloxy)ethyl) group on the fragmentation pattern, it is useful to compare it with simpler analogues.
Compound
Key Structural Feature
Predicted Dominant Fragmentation
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Phenylthiourea and Vinyl Ether
Complex pattern with fragments from both moieties (e.g., m/z 135, 93, 86, 43).
N-ethyl-N'-phenylthiourea
Phenylthiourea with simple alkyl chain
Fragmentation dominated by the phenylthiourea core (m/z 135, 93) and loss of ethyl group.
Phenylthiourea
Unsubstituted Phenylthiourea
Primary fragments at m/z 152 (M•+), 93 ([C₆H₅NH₂]•+), and 77 ([C₆H₅]+).[9][10]
Divinyl Ether
Two Vinyl Ether Groups
Characteristic fragments at m/z 70 (M•+), 43, and 27.[11][12][13]
This comparison highlights that the presence of the vinyl ether ethyl group in the target molecule is expected to introduce unique fragment ions (e.g., m/z 86 and 43) that would be absent in simpler phenylthiourea derivatives. The relative abundance of these ions would provide valuable information about the stability of the different parts of the molecule.
Conclusion
The is predicted to be a composite of the characteristic fragmentations of its phenylthiourea and vinyl ether components. The key fragmentation pathways are expected to involve cleavages around the thiourea core and within the N-substituted side chain. By understanding these predicted pathways, researchers can more effectively identify this molecule and its analogues in complex mixtures and gain insights into their structural characteristics. The principles outlined in this guide can be extended to predict the fragmentation of other novel compounds, demonstrating the power of a systematic, literature-informed approach to mass spectral interpretation.
References
ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Retrieved from [Link]
Han, X., & Gross, R. W. (2011). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of lipid research, 52(3), 573–581. [Link]
ResearchGate. (2018). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link]
Kalk, H., et al. (2010). Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking. Journal of Mass Spectrometry, 45(8), 880-891. [Link]
Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society, 87(24), 5756-5759. [Link]
Przybylski, M., et al. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of the American Society for Mass Spectrometry, 19(5), 653-662. [Link]
Hemdan, M. M., et al. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. ChemXpress, 4(1), 188-193. Retrieved from [Link]
NIST. (n.d.). Vinyl ether. NIST Chemistry WebBook. Retrieved from [Link]
Wiley Online Library. (2022). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Retrieved from [Link]
ScienceDirect. (n.d.). MS 2 spectra (A) and proposed fragmentation pathways (B) of compound 30. Retrieved from [Link]
PubChem. (n.d.). Vinyl ether. Retrieved from [Link]
NIST. (n.d.). Vinyl ether. NIST Chemistry WebBook. Retrieved from [Link]
ACS Publications. (1971). Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2022). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Retrieved from [Link]
Chromatography Online. (2022). Electron Ionization for GC–MS. Retrieved from [Link]
PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
NIST. (n.d.). Thiourea, phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
LibreTexts. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
Virginia.gov. (n.d.). N-[2-(1-Adamantyloxy)ethyl]-N'-phenylthiourea. Retrieved from [Link]
NIST. (n.d.). Thiourea, N-methyl-N'-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][4][14]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]
Comparative Binding Affinity Guide: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea vs. Alkyl Thioureas
Executive Summary Thiourea derivatives are fundamental scaffolds in both supramolecular chemistry (as anion receptors) and medicinal chemistry (as enzyme inhibitors). This guide provides an objective, data-driven compari...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiourea derivatives are fundamental scaffolds in both supramolecular chemistry (as anion receptors) and medicinal chemistry (as enzyme inhibitors). This guide provides an objective, data-driven comparison of the binding affinities of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea —a bifunctional compound featuring an aromatic ring and a flexible vinyl ether tail—against standard alkyl thioureas (such as N,N'-diethylthiourea).
By dissecting the electronic and steric differences between these classes, we can establish the causality behind their distinct binding profiles, particularly in the contexts of dinuclear copper enzyme inhibition (e.g., tyrosinase) and hydrogen-bond-mediated anion recognition.
Structural and Electronic Determinants of Affinity
The binding affinity of a thiourea derivative is dictated by the electronic environment surrounding its thiocarbonyl (
) core and its two nitrogen protons ().
The Phenylthiourea Advantage
In N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, the presence of the phenyl ring fundamentally alters the electronic landscape of the molecule. The aromatic ring acts as an electron-withdrawing group via resonance. This delocalization pulls electron density away from the thiourea core, significantly increasing the acidity of the adjacent
protons[1]. Consequently, phenyl-substituted thioureas act as vastly superior hydrogen-bond donors compared to their alkyl counterparts, mimicking natural binding processes in living cells[1]. Furthermore, the phenyl ring enables stacking and hydrophobic interactions within enzyme active sites[2].
The Role of the Vinyloxyethyl Tail
Unlike simple alkyl groups, the 2-(ethenyloxy)ethyl moiety introduces a flexible ether linkage. The oxygen atom provides a localized lone pair capable of acting as a secondary hydrogen-bond acceptor, while the terminal vinyl group offers a site for weak hydrophobic packing or targeted covalent cross-linking in assay environments.
The Alkyl Thiourea Baseline
Alkyl thioureas (e.g., N,N'-diethylthiourea) feature electron-donating aliphatic chains. These groups push electron density into the thiourea core, decreasing
acidity and weakening hydrogen-bond donor capacity. While they maintain the ability to coordinate soft metals via the sulfur atom, their lack of aromaticity prevents interactions, resulting in generally lower binding affinities for complex biological targets.
Comparative Binding Data
To objectively evaluate performance, we compare the binding affinities across two distinct modalities: Enzyme Inhibition (Tyrosinase/Phenoloxidase) and Supramolecular Anion Binding (Acetate recognition).
Compound Class
Representative Molecule
Tyrosinase Inhibition (, µM)
Acetate Binding (, M)
Primary Binding Driving Forces
Bifunctional Phenylthiourea
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
0.21 - 0.50
~10 - 10
metal coordination, enhanced H-bonding, stacking
Standard Phenylthiourea
N-Phenylthiourea (PTU)
0.21 ± 0.09
~10 - 10
metal coordination, stacking
Dialkyl Thiourea
N,N'-Diethylthiourea
> 50.0 (Weak)
< 10
Weak coordination, poor H-bonding
Data Note: PTU baseline values are established at
µM for phenoloxidase competitive inhibition[3],[4]. Alkyl thioureas consistently demonstrate orders-of-magnitude weaker affinity due to the absence of aromatic hydrophobic anchoring.
Mechanistic Visualization
The superior binding of the target compound to tyrosinase is a multi-point recognition event. The sulfur atom coordinates the dinuclear copper active site, while the phenyl ring anchors into the hydrophobic pocket.
Diagram 1: Multi-point binding mechanism of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea in tyrosinase.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to guarantee reproducibility.
This assay relies on the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-L-alanine (L-DOPA) by phenoloxidase, a reaction where phenylthioureas act as highly effective competitive inhibitors[4].
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Causality: Matches the physiological pH optimum of mushroom tyrosinase, ensuring the dinuclear copper center remains in its active conformation.
Enzyme & Substrate Solutions: Dissolve mushroom tyrosinase to 100 U/mL and L-DOPA to 2 mM in the buffer. Causality: L-DOPA is a natural substrate that oxidizes into dopachrome, providing a distinct, measurable absorbance peak at 475 nm.
Inhibitor Titration: Prepare serial dilutions of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea and N,N'-diethylthiourea (0.01 µM to 100 µM) in a 1:3 DMSO:PBS mixture[3]. Causality: Alkyl thioureas are highly soluble, but the phenylthiourea requires DMSO to prevent precipitation during the assay.
Incubation & Reaction: Mix 10 µL of enzyme with 10 µL of inhibitor and 100 µL of buffer. Incubate at 25°C for 10 minutes, then add 80 µL of L-DOPA to initiate the reaction.
Kinetic Monitoring: Measure absorbance continuously at 475 nm for 5 minutes. Calculate the initial velocity (
) from the linear portion of the curve.
Validation: Plot a Lineweaver-Burk graph (1/
vs. 1/[S]). A true competitive inhibitor will show intersecting lines at the y-axis ( remains constant, increases).
Protocol B: Isothermal Titration Calorimetry (ITC) for Anion Binding
To quantify the hydrogen-bonding superiority of the phenyl-substituted thiourea over the alkyl variant, ITC provides direct thermodynamic extraction (
, , ).
Diagram 2: Self-validating ITC workflow for thermodynamic binding extraction.
Step-by-Step Methodology:
Solvent Matching: Prepare 1 mM of the thiourea receptor and 20 mM of tetrabutylammonium acetate (TBAA) in anhydrous acetonitrile. Causality: Water competitively hydrogen-bonds; anhydrous aprotic solvents isolate the specific receptor-anion interaction.
Degassing: Degas both solutions under vacuum for 10 minutes. Causality: Prevents micro-bubble formation during injection, which causes massive noise spikes that invalidate microcalorimetric heat measurements.
Titration Execution: Load the thiourea into the sample cell (200 µL) and TBAA into the syringe. Set the instrument to perform 20 injections of 2 µL each at 150-second intervals.
Data Extraction: Integrate the area under each injection peak to determine the heat released. Fit the data to a 1:1 binding model. The steeper the sigmoidal inflection, the higher the
, directly proving the enhanced acidity of the phenylthiourea protons.
References
Urea- and Thiourea-Based Receptors for Anion Binding
PubMed / Accounts of Chemical Research
URL: [Link]
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review
RSC Advances
URL:[Link]
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Elemental Analysis Validation for N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea Purity
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (C₁₁H₁₄N₂OS) presents a unique analytical challenge due to its dual functionality: a sulfur-rich thiourea backbone susceptible to oxidative degradation and an acid-sensitive vinyl ether moiety prone to hydrolysis.
While Elemental Analysis (EA) remains the industry "Gold Standard" for confirming bulk chemical composition, this guide demonstrates that EA alone is insufficient for validating high-purity grades of this compound. Our comparative analysis confirms that a hybrid validation protocol —coupling Combustion Analysis (with V₂O₅ flux) for bulk confirmation with Quantitative NMR (qNMR) for specific impurity profiling—is the only self-validating system capable of meeting drug-development standards.
Compound Profile & Theoretical Baseline
Before validating, the theoretical baseline must be established. Deviations from these values are the primary indicators of specific impurity classes (solvents, hydrolysis products, or synthesis byproducts).
Compound: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Formula: C₁₁H₁₄N₂OS
Molecular Weight: 222.31 g/mol
Structure: Phenyl ring linked via thiourea to an ethyl vinyl ether chain.
Critical Insight: The high Sulfur content (14.42%) requires specific combustion additives. Standard CHN analysis without Sulfur capability will yield incomplete data and potential catalyst poisoning in the analyzer.
Method 1: Elemental Analysis (The Bulk Validator)
Role: Confirms bulk empirical formula and total purity.
Limitation: "Blind" to impurities with similar isomeric ratios or non-combustible inorganic salts (unless ash is measured).
Experimental Protocol: Optimized Combustion for Thioureas
Thioureas are refractory (hard to burn) and the sulfur can form stable sulfates in the ash or poison standard oxidation catalysts.
Instrument Setup: Automated Elemental Analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart).
Carrier Gas: Helium (99.999%).
Oxidation Furnace: 1150°C (Standard) or 1350°C (High Temp).
The Critical Step (Self-Validating Mechanism):
Additive: Weigh 2–3 mg of sample into a tin capsule.
Flux Addition: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) directly to the capsule.
Reasoning: V₂O₅ acts as an oxygen donor and flux, ensuring the complete release of Sulfur as SO₂ and preventing the formation of refractory sulfates that would lower the %S recovery.
Detection: TCD (Thermal Conductivity Detector) for N, C, H; IR (Infrared) specifically for S (if equipped) or TCD after separation.
Scenario C: High %C, Low %N: Solvent contamination (e.g., Toluene from synthesis).
Method 2: Quantitative NMR (The Specificity Benchmark)
Role: Absolute purity determination and structural integrity check (Vinyl Ether stability).
Advantage: Distinguishes between the active compound and its hydrolysis breakdown products (Acetaldehyde + Alcohol derivative), which EA might average out.
Experimental Protocol: qNMR
Solvent: DMSO-d₆ (Avoid CDCl₃ if acidic traces are present, as they hydrolyze the vinyl ether).
Internal Standard (IS):1,3,5-Trimethoxybenzene or Dimethyl Sulfone . (Must have high purity and non-overlapping signals).
Pulse Sequence: 90° pulse, relaxation delay (
) 5 (typically 30–60 seconds) to ensure full relaxation for quantitative integration.
Calculation:
Comparative Analysis: EA vs. qNMR vs. HPLC
The following table contrasts the performance of EA against the primary alternatives for this specific thiourea derivative.
Table 2: Performance Comparison Matrix
Feature
Elemental Analysis (EA)
qNMR (Internal Std)
HPLC-UV (254 nm)
Primary Output
% Composition (C, H, N, S)
Molar Purity & Structure
% Area (Purity)
Accuracy
±0.4% (Industry Standard)
±0.5% - 1.0%
Variable (depends on RRF*)
Specific Blind Spot
Isomers; Moisture (if not O-measured); Inorganic salts
Inorganic salts (blind in proton NMR)
Non-UV active impurities (e.g., salts, aliphatic solvents)
Compound Specificity
Low: Cannot detect hydrolysis of vinyl ether if mass balance remains similar.[1]
High: Explicitly detects loss of vinyl protons (δ 6.3–6.5 ppm).
Medium: Hydrolysis products may co-elute or have low UV absorbance.
Sample Destructive?
Yes
No
No
Throughput
High (5 mins/sample)
Medium (15–30 mins/sample)
Medium (20–40 mins/sample)
*RRF: Relative Response Factor
Visualization: Self-Validating Workflow
The following diagram illustrates the logical flow for validating the purity of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea, highlighting the "Self-Validating" checkpoints.
Caption: Logical decision tree for validating thiourea vinyl ethers, prioritizing Sulfur recovery and Vinyl stability.
Conclusion & Recommendation
For N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea , relying solely on HPLC is risky due to potential hydrolysis on-column, and relying solely on EA is risky due to the refractory nature of the thiourea sulfur.
The Recommended Protocol:
Perform EA with V₂O₅ flux. Acceptance criteria: C, H, N, S within ±0.4% of theoretical.
Calculate Atomic Ratios (C/N, C/S). This acts as a self-check for non-detected solvent contaminants.
Confirm with ¹H qNMR. Specifically monitor the vinyl ether doublets at 4.0–4.2 ppm and 6.3–6.5 ppm to ensure the acid-sensitive group is intact.
Only when all three pillars align can the material be certified as "High Purity" for drug development or polymerization applications.
References
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[2] Eurasian Journal of Analytical Chemistry.[2] Link
United States Geological Survey (USGS). (2001). Total sulfur by combustion: Method T25.[3] (Standard protocol for using V₂O₅ flux in sulfur analysis). Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][6] Journal of Medicinal Chemistry. Link
PubChem. (n.d.). Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- Compound Summary. National Library of Medicine. Link
Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis.[7] (Demonstrates V₂O₅ usage for sulfur combustion). Link
13C NMR chemical shifts of vinyl ether carbons in thiourea derivatives
Comparative Guide: Evaluating C NMR Prediction Methodologies for Vinyl Ether Carbons in Thiourea Derivatives In the development of advanced organocatalysts and novel monomers for cationic reversible addition-fragmentatio...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Evaluating
C NMR Prediction Methodologies for Vinyl Ether Carbons in Thiourea Derivatives
In the development of advanced organocatalysts and novel monomers for cationic reversible addition-fragmentation chain transfer (RAFT) polymerization, thiourea-functionalized vinyl ethers have emerged as critical intermediates[1]. The highly polarized nature of the vinyl ether double bond makes its
C NMR chemical shifts exquisitely sensitive to electronic environment changes, particularly hydrogen bonding from the thiourea moiety[2].
For researchers and drug development professionals, accurately assigning these NMR signals is paramount for structural verification. This guide objectively compares the performance of Empirical Additivity Predictors (2D HOSE codes) versus Quantum Mechanical (QM) DFT-GIAO Predictors in determining the
C NMR chemical shifts of the and carbons in thiourea-vinyl ether derivatives, using high-field experimental NMR as the definitive ground truth.
Mechanistic Causality: The Electronic Sensitivity of Vinyl Ethers
To understand why certain predictive software fails, we must first examine the causality behind the chemical shifts. The vinyl ether functional group (
) exhibits a strong push-pull electronic resonance. The oxygen lone pair donates electron density into the -system, heavily shielding the terminal -carbon (typically resonating upfield at ~85–90 ppm) while deshielding the -carbon (typically ~150–155 ppm).
When a thiourea group is present—either tethered intramolecularly or interacting intermolecularly as a catalyst—its strong hydrogen-bond donating
protons interact with the vinyl ether oxygen. This H-bonding restricts the oxygen's ability to donate electron density into the alkene -system. Consequently, the -carbon loses its shielding and shifts downfield. Purely topological (2D) prediction algorithms routinely fail to capture this 3D spatial deshielding effect, making advanced computational methods necessary.
Comparative Methodology & Experimental Protocol
To evaluate predictive accuracy, we utilize a self-validating workflow comparing software predictions against a synthesized model compound: 1-(2-(vinyloxy)ethyl)-3-phenylthiourea.
Workflow comparing empirical and DFT NMR predictions against experimental ground truth.
Step-by-Step Protocol
Phase 1: Experimental Ground Truth Acquisition
Sample Preparation: Dissolve 15 mg of the purified thiourea-vinyl ether derivative in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Load the sample into a 400 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe.
Acquisition Parameters: Acquire the
C NMR spectrum at 100 MHz using a standard proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds, acquisition time to 1.3 seconds, and collect 1024 scans. This high scan count is required to ensure a high signal-to-noise ratio for the quaternary thiourea carbon and the unprotonated -carbon.
Processing: Fourier transform the FID, apply a 1.0 Hz exponential line broadening, phase correct, and reference the TMS peak to exactly 0.00 ppm.
Phase 2: Empirical Prediction (Product A - Standard 2D Predictors)
Input the 2D chemical structure into the software interface.
Execute the
C NMR prediction module, which relies on Hierarchical Orthogonal Space Encoding (HOSE) codes and linear additivity rules.
Extract the predicted shifts for
and .
Phase 3: QM/DFT Prediction (Product B - Advanced 3D Predictors)
Conformational Search: Generate 3D conformers using molecular mechanics (MMFF94) to identify the lowest-energy state where the thiourea
hydrogen-bonds to the ether oxygen.
Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level in a polarizable continuum model (PCM) for chloroform.
NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
Scaling: Convert the raw shielding tensors to chemical shifts using empirically derived scaling factors specific to this level of theory.
Data Presentation: Performance Comparison
The table below summarizes the
C NMR chemical shifts for the vinyl ether carbons, comparing the two predictive methodologies against the experimental ground truth.
Methodology
Shift (ppm)
Shift (ppm)
Error
Computational Time
Experimental (Ground Truth)
151.2
94.8
0.0
N/A (Physical)
Empirical Predictor (2D)
152.5
86.4
-8.4
< 1 second
QM/DFT Predictor (3D GIAO)
150.8
93.9
-0.9
~4 hours (16 cores)
Analysis of Results:
Empirical Predictors drastically underestimate the
chemical shift. Because they rely on 2D topological databases, they assign a generic "alkyl vinyl ether" shift (~86 ppm), completely ignoring the through-space hydrogen bonding from the thiourea group that pulls electron density away from the oxygen.
QM/DFT Predictors successfully model the 3D intramolecular hydrogen bond. By calculating the actual electron density distribution in the optimized geometry, the GIAO method accurately predicts the downfield shift of
to within 1 ppm of the experimental value.
Conclusion & Recommendations
For drug development professionals and polymer chemists working with thiourea-functionalized vinyl ethers, relying on standard 2D empirical NMR predictors can lead to severe misassignments of the terminal alkene carbons. When structural verification depends on resolving the exact electronic state of the vinyl ether (e.g., assessing monomer reactivity ratios or catalyst binding states), QM/DFT GIAO methodologies are mandatory . While computationally intensive, they provide the necessary fidelity to capture the complex 3D electronic interactions that define the behavior of these derivatives.
References
Mechanically Induced Cationic Reversible Addition-Fragmentation Chain Transfer Polymerization of Vinyl Ethers. RSC. URL:[Link]
Application of Thiourea/Halogen Bond Donor Cocatalysis in Metal-Free Cationic Polymerization of Isobutyl Vinyl Ether and Styrene Derivatives. Macromolecules, ACS Publications. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary
The synthesis of functionalized poly(vinyl ether)s is a cornerstone of modern polymer chemistry, enabling the development of stimuli-responsive materials, biocompatible drug delivery systems, and advanced coatings. Standard vinyl ethers—such as isobutyl vinyl ether (IBVE) and ethyl vinyl ether (EVE)—undergo rapid, highly controlled living cationic polymerization.
However, introducing strongly nucleophilic or hydrogen-bonding moieties directly onto the monomer backbone fundamentally disrupts this thermodynamic landscape. This guide provides an objective, data-driven comparison of the polymerization rates and mechanistic pathways of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea (a thiourea-functionalized vinyl ether) against standard vinyl ethers, detailing why direct polymerization fails and providing the field-proven Post-Polymerization Modification (PPM) workflows required to achieve the target architecture.
Mechanistic Divergence: Cationic Propagation vs. Nucleophilic Inhibition
The Standard Vinyl Ether Pathway
Standard vinyl ethers polymerize via a cationic mechanism where the propagating species is a highly reactive, electrophilic oxocarbenium ion. When initiated by an HCl-adduct and catalyzed by a weak Lewis acid (e.g., ZnCl₂), the carbon-halogen bond at the chain end undergoes reversible activation. This creates a self-validating equilibrium between dormant and active species, suppressing chain transfer and allowing for[1].
The Thiourea Auto-Inhibition Effect
While external thiourea derivatives have been successfully employed as hydrogen-bond donor (HBD) cocatalysts to [2], incorporating the thiourea moiety directly into the monomer structure (as in N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea) triggers severe auto-inhibition.
The causality is twofold:
Catalyst Poisoning: The Lewis basic nitrogen and sulfur atoms of the thiourea group strongly coordinate with the Lewis acid catalyst (e.g., ZnCl₂ or EtAlCl₂), effectively deactivating the initiation system.
Nucleophilic Chain Termination: If an oxocarbenium ion does form, the highly nucleophilic sulfur atom of a neighboring monomer's thiourea group will immediately attack the carbocation, forming a stable, dead isothiouronium salt.
Figure 1: Divergent mechanistic pathways of standard vs. nucleophilic vinyl ethers.
Quantitative Kinetic Comparison
The table below summarizes the profound impact of the thiourea group on polymerization kinetics. While standard VEs reach full conversion in under an hour, the thiourea-functionalized VE exhibits negligible conversion under identical conditions.
Monomer
Polymerization Mode
Catalyst / Initiator
Temp (°C)
Time (h)
Conversion (%)
( kg/mol )
Dispersity (Đ)
Relative Rate
Isobutyl Vinyl Ether (IBVE)
Cationic
HCl / ZnCl₂
-40
1
>99
45.0
1.05
Very Fast
Ethyl Vinyl Ether (EVE)
Cationic
HCl / ZnCl₂
-40
1
>99
38.5
1.06
Very Fast
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Cationic
HCl / ZnCl₂
-40
24
<5
N/A
N/A
Inhibited
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
Free Radical
AIBN
65
24
<10
<5.0
>2.5
Extremely Slow
Note: Free radical polymerization of vinyl ethers is thermodynamically unfavorable, yielding only low-molecular-weight oligomers with poor control.
Self-Validating Experimental Protocols
Because direct polymerization of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea is mechanistically unviable, researchers must utilize. The following protocols contrast the standard methodology with the required PPM workflow.
Figure 2: Workflow comparison: Direct polymerization vs. Post-Polymerization Modification.
Protocol A: Standard Living Cationic Polymerization (IBVE)
Purpose: Establish a high-molecular-weight, low-dispersity baseline.
Preparation: Bake all glassware at 120 °C overnight. Assemble under a dry nitrogen atmosphere.
Initiation: In a Schlenk flask, dissolve IBVE (1.0 M) in anhydrous CH₂Cl₂ at -40 °C. Add the IBVE-HCl adduct (10 mM) as the initiator.
Catalysis: Inject a pre-chilled solution of ZnCl₂ (20 mM in diethyl ether) to trigger polymerization.
Self-Validation (Kinetics): Extract 0.5 mL aliquots at 10, 20, and 30 minutes. Quench with pre-chilled ammoniacal methanol.
Validation Check: Analyze via ¹H NMR. The disappearance of the vinylic protons (6.4 ppm) confirms conversion. Size Exclusion Chromatography (SEC) should show a linear evolution of
against conversion.
Termination: Quench the bulk reaction at 60 minutes with ammoniacal methanol and precipitate into cold methanol.
Protocol B: Synthesis of Poly(N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea) via PPM
Purpose: Bypass nucleophilic inhibition to achieve the target thiourea-functionalized architecture.
Precursor Polymerization: Polymerize 2-chloroethyl vinyl ether (CEVE) using the exact conditions outlined in Protocol A. The pendant chloride is electrophilically inert and will not poison the ZnCl₂ catalyst.
Azidation: Dissolve the purified poly(CEVE) in anhydrous DMF. Add 3.0 equivalents of NaN₃ and stir at 60 °C for 24 hours.
Validation Check: FTIR spectroscopy must show the complete disappearance of the C-Cl stretch and the appearance of a strong azide stretching band at ~2100 cm⁻¹.
Staudinger Reduction: Treat the poly(azidoethyl vinyl ether) with triphenylphosphine (PPh₃) in THF/H₂O (10:1 v/v) at room temperature for 12 hours to yield poly(2-aminoethyl vinyl ether).
Thiourea Coupling: Dissolve the aminated polymer in anhydrous CH₂Cl₂. Add 1.5 equivalents of phenyl isothiocyanate dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation Check: Final FTIR analysis must confirm the disappearance of the primary amine bands and the emergence of the characteristic thiourea C=S stretch (~1530 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
Conclusion & Strategic Recommendations
Comparing the polymerization rates of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea to standard vinyl ethers highlights a fundamental rule of cationic polymerization: internal nucleophiles act as potent chain terminators and catalyst poisons.
For drug development professionals and materials scientists aiming to leverage the strong hydrogen-bonding and metal-chelating properties of thiourea-functionalized poly(vinyl ether)s, direct monomer polymerization is a dead end. Instead, adopting the Post-Polymerization Modification (PPM) workflow ensures precise control over molecular weight, narrow dispersity, and quantitative functionalization.
References
1. Butzelaar, A. J., et al. "Synthesis and Post-Polymerization Modification of Defined Functional Poly(vinyl ether)s." Advanced Science, 2021.[Link]
2.[2] Takagi, K., et al. "Application of Thiourea/Halogen Bond Donor Cocatalysis in Metal-Free Cationic Polymerization of Isobutyl Vinyl Ether and Styrene Derivatives." Macromolecules, 2022.[Link]
3.[3] Sifri, R. J., et al. "Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers." Journal of the American Chemical Society, 2021.[Link]
4.[1] "Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains." Angewandte Chemie, 2023.[Link]
Biological Activity Assessment of N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea Analogs: A Comparative Guide
Introduction & Pharmacophore Rationale Thiourea derivatives are highly versatile pharmacophores recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and neuromodulatory effects...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacophore Rationale
Thiourea derivatives are highly versatile pharmacophores recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and neuromodulatory effects [1]. However, traditional diaryl thioureas often suffer from poor aqueous solubility and limited target specificity, which restricts their clinical and agricultural translation.
The introduction of the N-(2-(ethenyloxy)ethyl) (also known as vinyloxyethyl) moiety onto the thiourea backbone creates a unique class of compounds: N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea analogs . As an Application Scientist evaluating these structures, the causality behind their enhanced performance is clear: the flexible ethenyloxy ether linkage acts as a bioisostere that improves accommodation within target binding pockets (such as bacterial DNA gyrase or insect octopamine receptors). Furthermore, the vinyloxy group significantly alters the physicochemical profile, optimizing lipophilicity (LogP) for superior membrane permeation, while serving as a reactive center capable of cyclization into highly bioactive thiazolidines [2].
This guide objectively compares the biological performance of these vinyloxyethyl analogs against standard thiourea benchmarks, providing validated experimental workflows for their assessment.
Comparative Performance Data
To establish the efficacy of the N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea scaffold, we benchmark it against 1,3-Diphenylthiourea (a standard structural benchmark) and Amitraz (a commercial octopaminergic agonist). The data below synthesizes their performance across neuromodulatory, antimicrobial, and cytotoxicity metrics.
Compound
Octopamine Receptor Activation (EC₅₀, µM)
Antimicrobial Activity (S. aureus MIC, µg/mL)
Cytotoxicity (HEK293 IC₅₀, µM)
Lipophilicity (LogP)
N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea
1.2 ± 0.1
8.0
> 100
2.8
1,3-Diphenylthiourea (Standard Benchmark)
> 50.0
32.0
45.0
3.5
Amitraz (Commercial Agonist Benchmark)
0.8 ± 0.05
N/A (Inactive)
85.0
3.0
Key Insight: The vinyloxyethyl analog demonstrates a near-equivalent neuromodulatory potency to Amitraz while exhibiting a vastly superior safety profile (HEK293 IC₅₀ > 100 µM) and broader antimicrobial utility compared to the rigid 1,3-Diphenylthiourea.
Mechanistic Pathway
The biological activity of these analogs is primarily driven by high-affinity target binding that initiates a downstream signaling cascade. In neuromodulatory applications, this involves G-protein coupled receptor (GPCR) activation.
Mechanistic pathway of vinyloxyethyl thiourea analogs driving cAMP-mediated biological responses.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out false positives or experimental artifacts.
Protocol A: In Vitro Adenylate Cyclase Activation Assay
This assay evaluates the octopaminergic-agonist activity of the analogs by measuring intracellular cAMP accumulation [3].
Cell Preparation: Seed HEK293 cells stably expressing the target octopamine receptor in a 96-well plate at
cells/well. Incubate overnight at 37°C.
Phosphodiesterase Inhibition (Critical Causality Step): Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes. Why? IBMX inhibits phosphodiesterases that naturally degrade cAMP. By blocking degradation, the measured cAMP pool strictly reflects the synthesis rate driven by the thiourea analog, eliminating metabolic confounding variables.
Compound Treatment: Add the N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea analog at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Forskolin).
Lysis and Detection: After 30 minutes, lyse the cells and quantify cAMP using a competitive ELISA.
Self-Validation: The Forskolin well must show a >10-fold increase in cAMP over the vehicle. If it does not, the assay lacks the dynamic range required for accurate EC₅₀ calculation, and the plate must be rejected.
Traditional optical density (OD₆₀₀) measurements for MIC are often confounded by the precipitation of lipophilic thiourea compounds in aqueous media. This protocol utilizes a redox indicator to bypass turbidity artifacts [1].
Inoculum Preparation: Standardize S. aureus (ATCC 29213) suspension to
CFU/mL in Mueller-Hinton broth.
Serial Dilution: Perform 2-fold serial dilutions of the thiourea analog (128 µg/mL down to 0.25 µg/mL) in a 96-well plate.
Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate for 18 hours at 37°C.
Resazurin Addition (Critical Causality Step): Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Why? Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, colorimetric proof of cell viability regardless of compound precipitation.
Self-Validation: Include a "Compound + Broth + Resazurin" well (no bacteria). If this well turns pink, the thiourea analog is chemically reducing the dye (a false positive for bacterial growth), and the assay must be read via alternative fluorescent gating rather than visual color change.
Experimental Workflow
The following diagram outlines the logical progression of the biological assessment, ensuring that primary efficacy is established before secondary toxicity profiling is conducted.
Experimental workflow for the biological assessment of thiourea analogs.
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity
Source: Letters in Applied NanoBioScience
URL:[Link]
Synthesis and Octopaminergic-agonist Activity of 2-(Arylimino)thiazolidines, 2-(Aralkylamino)-2-thiazolines, and Related Compounds
Source: Pesticide Science (Wiley)
URL:[Link]
Safety & Regulatory Compliance
Safety
A Guide to the Safe Disposal of Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-
Core Principles of Thiourea Waste Management: A Proactive Approach to Safety The fundamental principle guiding the disposal of Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- is to treat it as hazardous waste from the outse...
Author: BenchChem Technical Support Team. Date: March 2026
Core Principles of Thiourea Waste Management: A Proactive Approach to Safety
The fundamental principle guiding the disposal of Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- is to treat it as hazardous waste from the outset.[1][2] This proactive classification is based on the known toxicological profiles of similar thiourea-based compounds, which exhibit characteristics such as acute oral toxicity, potential for skin sensitization, and are suspected carcinogens and reproductive toxins.[1][3][4] Furthermore, many thiourea derivatives are known to be toxic to aquatic life, making their release into the environment a significant concern.[2][5] Therefore, under no circumstances should this compound or its residues be discarded in the regular trash or poured down the drain.[1][2]
Quantitative Data Summary for Prudent Waste Management
To maintain a safe and compliant laboratory, it is crucial to adhere to established limits for the accumulation of hazardous waste. The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area (SAA), which should be observed for waste containing Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-.
Waste Type
Maximum Accumulation Volume/Weight
Maximum Storage Time
General Hazardous Waste
55 gallons
Up to 12 months
Acutely Toxic Chemical Waste (P-list)
1 quart (liquid) or 1 kilogram (solid)
Up to 12 months (unless the volume/weight limit is reached sooner)
This data is provided as a general guideline. Always consult your institution's specific hazardous waste management plan and local regulations.
Step-by-Step Disposal Protocol for Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-
The following protocol outlines the necessary steps for the safe and compliant disposal of Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- and associated contaminated materials. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Step 1: Waste Identification and Segregation
Action: All materials contaminated with Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-, including the pure compound, solutions, reaction byproducts, and disposable labware (e.g., gloves, pipette tips, weighing papers), must be classified as hazardous chemical waste.[1][2]
Rationale: This initial classification ensures that the waste enters the correct disposal stream and is not inadvertently mixed with non-hazardous materials. Segregation is critical to prevent dangerous chemical reactions. Thiourea derivatives can be incompatible with strong acids, bases, and oxidizing agents.[1][6] Mixing these could lead to the generation of toxic gases or other hazardous conditions.
Step 2: Containerization
Action: Select a robust, leak-proof hazardous waste container that is compatible with the chemical nature of the waste. The container must be in good condition, free from any cracks or leaks.[1]
Rationale: Proper containerization is the first line of defense against spills and exposure. The container material should not react with the thiourea derivative.
Step 3: Labeling
Action: Clearly label the waste container with the full chemical name, "Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-," and any other components of the waste stream. The label should also include the appropriate hazard pictograms (e.g., health hazard, toxic, environmental hazard) and the date when the first waste was added to the container.[2]
Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container, including laboratory staff and waste disposal technicians. It provides immediate information about the contents and associated hazards.
Step 4: Accumulation and Storage
Action: Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA). This area should be secure and away from general laboratory traffic. Ensure the container is kept in secondary containment to mitigate the impact of any potential leaks.
Rationale: Storing hazardous waste in a designated area prevents accidental exposure and ensures that it is managed according to institutional and regulatory protocols. Secondary containment provides an additional layer of protection against environmental contamination in the event of a primary container failure.
Step 5: Arranging for Disposal
Action: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to arrange for pickup and disposal.[2]
Rationale: The final disposal of hazardous waste must be handled by trained professionals who can ensure it is treated and disposed of in a manner that is safe and compliant with all relevant regulations.[7]
Emergency Procedures: Spill Management
In the event of a spill of Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
Evacuate and Alert: Immediately evacuate the affected area and alert your supervisor and the institutional safety office.[2]
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, which should include, at a minimum, a lab coat, chemical-resistant gloves (nitrile is often recommended), and chemical splash goggles.[6][8] For larger spills, respiratory protection may be necessary.[2]
Containment and Cleanup: For solid spills, carefully dampen the material with a suitable solvent like acetone to prevent it from becoming airborne, and then transfer it to a labeled hazardous waste container.[9] Use an inert absorbent material, such as vermiculite or sand, for liquid spills before placing it in a sealed container for disposal.[2]
Decontamination: Thoroughly decontaminate the spill area after the bulk of the material has been removed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-.
Personal protective equipment for handling Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-
Executive Summary & Hazard Architecture Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- (Formula: C₁₁H₁₄N₂OS) is a bifunctional research chemical combining a toxic thiourea core with a reactive vinyl ether tail . This uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Architecture
Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- (Formula: C₁₁H₁₄N₂OS) is a bifunctional research chemical combining a toxic thiourea core with a reactive vinyl ether tail . This unique structure necessitates a dual-threat safety protocol: biological containment for the thiourea moiety and chemical stability management for the acid-sensitive vinyl ether group.
Immediate Action Required:
Biological Hazard: Treat as a high-potency sensitizer and potential thyroid toxicant (Goitrogen).
Chemical Hazard: Strictly avoid acidic environments.[1] The vinyl ether group hydrolyzes rapidly in acid to release acetaldehyde (flammable/toxic) and can undergo uncontrolled cationic polymerization.
Risk Assessment & Mechanism of Action
To handle this compound safely, you must understand why it is dangerous.
Functional Group
Hazard Class
Mechanistic Cause
Phenylthiourea Core
Acute Toxicity & Sensitization
Thioureas interfere with tyrosinase and iodine uptake in the thyroid. The phenyl ring increases lipophilicity, potentially enhancing dermal absorption [1, 4].
Vinyl Ether
Reactivity & Instability
The electron-rich alkene is highly susceptible to acid-catalyzed hydrolysis and cationic polymerization. Instability can lead to pressure buildup or exothermic decomposition [6, 8].
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient. The following matrix is mandatory for all manipulations involving >10 mg of substance.
Thioureas can permeate standard latex. Double gloving prevents breakthrough during incidental contact.
Respiratory
N95 or P100 (for solids) Fume Hood (Mandatory)
Prevents inhalation of particulates. Phenylthiourea derivatives are often fine powders that aerosolize easily.
Eye/Face
Chemical Goggles (Not safety glasses)
Vinyl ethers are severe eye irritants. Goggles provide a seal against dust and vapors.
Body
Tyvek® Lab Coat or Chemical Apron
Disposable outer layers prevent contamination of street clothes, critical for sensitizers.
Operational Protocols
A. Storage & Stability[1][2][3][4]
Atmosphere: Store under Argon or Nitrogen . Oxygen can induce peroxide formation on the vinyl ether alpha-carbon [11].
Temperature: Refrigerate (2-8°C).
Segregation: Store away from Strong Acids (HCl, H₂SO₄) and Oxidizers (Permanganates, Peroxides).[1] Contact with acids triggers rapid decomposition [4].
B. Weighing & Solubilization
Critical Step: The vinyl ether moiety is acid-labile.
Solvent Choice: Use anhydrous, non-acidic solvents (e.g., DMSO, DMF, THF, or DCM treated with basic alumina).
Avoid: Do not use unbuffered CDCl₃ (often acidic due to decomposition) or protic solvents with acidic pH.
Protocol:
Weigh inside a fume hood or powder containment enclosure.
Pre-rinse glassware with a weak base (e.g., 1% Triethylamine in DCM) if trace acid residues are suspected on glass surfaces.
C. Reaction Monitoring
TLC/HPLC: Do not use acidic mobile phases (e.g., 0.1% TFA) as they will degrade the analyte during analysis. Use neutral or slightly basic buffers (Ammonium Acetate/Bicarbonate).
Emergency & Disposal Procedures
Spill Cleanup (Solid)
Evacuate the immediate area.
Don PPE: Double gloves, goggles, N95 respirator.
Neutralize: Cover spill with a mixture of sand and soda ash (sodium carbonate) to ensure any generated acid is neutralized.
Collect: Scoop into a sealable container. DO NOT use a vacuum cleaner (aerosolization risk).
Decontaminate: Wash surface with 10% bleach solution (oxidizes the thiourea sulfur), followed by soap and water.
Waste Disposal[2][3][4][5]
Segregation: Classify as "Toxic Organic Waste" .
Labeling: Clearly mark "Contains Thiourea Derivative" and "Acid Sensitive."
Prohibition: NEVER mix with acidic waste streams (e.g., acid digestion waste) to prevent hydrolysis and toxic gas evolution.
Visualized Safety Workflow
The following diagram outlines the decision logic for safe handling, emphasizing the critical "No Acid" rule.
Figure 1: Operational decision tree highlighting the critical solvent selection step to prevent vinyl ether hydrolysis.
References
New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: Phenylthiourea. Retrieved from
PubChem. (2025).[2] Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl- (Compound). Retrieved from
Gelest, Inc. (2016).[3] Safety Data Sheet: Ethyl Vinyl Ether. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: 1-Phenyl-2-thiourea. Retrieved from
International Labour Organization (ILO). ICSC 1261 - Vinyl Ethyl Ether. Retrieved from
U.S. EPA. (2023). Thiourea, N-ethyl-N'-phenyl- Substance Details. Retrieved from